1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Description
The exact mass of the compound 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-10-3-1-8(2-4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAFJFDPMVQTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381694 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96449-68-2 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluoro-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established synthetic routes for analogous compounds and provide a comprehensive framework for its preparation and characterization.
Synthetic Pathway Overview
The synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through a straightforward and efficient two-step process. The core strategy involves the Michael addition of 4-fluorobenzylamine to itaconic acid, followed by an intramolecular cyclization to form the desired pyrrolidinone ring system.
Caption: Overall synthetic workflow for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of the target compound. The procedure is adapted from established methods for the synthesis of structurally similar 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[1][2][3][4][5]
Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
This one-pot procedure combines the initial Michael addition and subsequent cyclization.
Materials:
-
4-Fluorobenzylamine
-
Itaconic acid
-
Water (deionized)
-
Hydrochloric acid (5% aqueous solution)
-
Sodium hydroxide (5% aqueous solution)
-
Sodium dithionite (optional, for decolorizing)
Procedure:
-
A mixture of 4-fluorobenzylamine (1.0 eq), itaconic acid (1.2 eq), and water is heated to reflux.
-
The reaction mixture is maintained at reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature.
-
The formed precipitate is filtered and washed with water.
-
The crude product is purified by dissolving it in a 5% aqueous sodium hydroxide solution.
-
(Optional) Sodium dithionite can be added to the alkaline solution to decolorize it.
-
The solution is then filtered to remove any insoluble impurities.
-
The filtrate is acidified with a 5% aqueous hydrochloric acid solution to a pH of approximately 1-2 to precipitate the pure product.
-
The resulting white solid is filtered, washed thoroughly with water, and dried under vacuum to yield 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
References
- 1. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical Properties
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyroglutamic acid, a five-membered lactam ring. The presence of a 4-fluorobenzyl group at the nitrogen atom and a carboxylic acid function at the 3-position of the pyrrolidinone ring suggests its potential as a scaffold in medicinal chemistry.
| Property | Value | Source |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | N/A |
| CAS Number | 96449-68-2 | N/A |
| Molecular Formula | C₁₂H₁₂FNO₃ | N/A |
| Molecular Weight | 237.23 g/mol | [1] |
| Melting Point | 150 °C | N/A |
| Boiling Point | 476.2±45.0 °C (Predicted) | N/A |
| Density | 1.387±0.06 g/cm3 (Predicted) | N/A |
Synthesis
A detailed experimental protocol for the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is not explicitly available in the reviewed literature. However, based on the established synthesis of structurally related compounds, a reliable synthetic route can be proposed. The general method involves the condensation of a substituted amine with itaconic acid.[2][3][4][5]
Proposed Experimental Protocol: Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is adapted from the synthesis of similar 5-oxopyrrolidine-3-carboxylic acid derivatives.[6]
Materials:
-
4-Fluorobenzylamine
-
Itaconic acid
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium dithionite (optional, for decolorizing)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
A mixture of 4-fluorobenzylamine and itaconic acid (in a molar ratio of approximately 1:1.2 to 1:1.5) is refluxed in water for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The crude product is collected by filtration.
-
For purification, the precipitate is dissolved in an aqueous solution of sodium hydroxide.
-
A small amount of sodium dithionite can be added to decolorize the solution, which is then filtered.
-
The filtrate is acidified with hydrochloric acid to a pH of approximately 1, leading to the precipitation of the purified product.
-
The final product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Spectral Characterization
-
¹H NMR: The spectrum is expected to show signals corresponding to the protons of the 4-fluorobenzyl group (aromatic protons and the benzylic CH₂), as well as the protons of the pyrrolidinone ring (CH₂, CH, and the carboxylic acid OH). The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the lactam, the carboxylic acid carbonyl carbon, the carbons of the aromatic ring, the benzylic carbon, and the carbons of the pyrrolidinone ring.
-
IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the lactam, and the C=O stretch of the carboxylic acid.[8][9]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (237.23 g/mol ), along with fragmentation patterns characteristic of the loss of the carboxylic acid group and cleavage of the benzyl group.
Biological Activity and Potential Signaling Pathways
While no specific biological studies have been published for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives has been reported to exhibit a range of biological activities, including analgesic, antihypoxic, antiproliferative, and antibacterial properties.[2]
The structural similarity to known bioactive molecules suggests that this compound could potentially interact with various biological targets. For instance, derivatives of this scaffold have been investigated for their anticancer and antimicrobial activities.[3][10] The mechanism of action for such compounds can be diverse and may involve the inhibition of specific enzymes or interference with cellular signaling pathways.
Given the reported anticancer activities of similar compounds, a hypothetical signaling pathway that could be modulated by 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is presented below. This is a generalized representation and would require experimental validation.
Safety and Handling
According to the Safety Data Sheet (SDS), 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is classified as follows:
-
Acute toxicity, oral (Category 4)
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2A)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Precautionary Measures:
-
Wear protective gloves, clothing, and eye protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
For detailed safety information, please refer to the complete Safety Data Sheet from a certified supplier.
References
- 1. 1-(4-Fluorobenzyl)-5-oxoproline | C12H12FNO3 | CID 3327927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 6. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid IUPAC name
An In-depth Technical Guide on 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid
Introduction
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyroglutamic acid, a class of compounds that has garnered significant interest in medicinal chemistry. The pyrrolidinone core is a key structural motif found in numerous biologically active molecules. The introduction of a 4-fluorobenzyl group at the N1 position can influence the compound's pharmacokinetic and pharmacodynamic properties, making it a subject of interest for researchers in drug discovery and development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a general synthesis protocol, and potential biological relevance.
Chemical Identity and Nomenclature
The systematic and unambiguous naming of chemical compounds is crucial for scientific communication. According to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), the name of the compound is 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid .[1] This name accurately describes the molecular structure, which consists of a pyrrolidine ring with an oxo group at position 5, a carboxylic acid at position 3, and a 4-fluorobenzyl substituent on the nitrogen atom.
Synonyms:
-
1-(4-FLUORO-BENZYL)-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID[1]
-
AKOS BC-2625[1]
-
1-(4-fluorobenzyl)-5-ketopyrrolidine-3-carboxylic acid[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is presented in the table below. These properties are essential for its handling, formulation, and in silico modeling.
| Property | Value | Source |
| Molecular Formula | C12H12FNO3 | ChemicalBook[1] |
| Molecular Weight | 237.23 g/mol | ChemicalBook[1] |
| Melting Point | 150 °C | ChemicalBook[1] |
| Boiling Point (Predicted) | 476.2 ± 45.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.387 ± 0.06 g/cm³ | ChemicalBook[1] |
| CAS Number | 96449-68-2 | ChemicalBook[1] |
Experimental Protocols
General Synthesis
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is often achieved through the condensation of a primary amine with itaconic acid.[2][3] This reaction typically proceeds via a Michael addition followed by an intramolecular cyclization.
Reaction Scheme:
4-Fluorobenzylamine + Itaconic Acid → 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Detailed Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, equimolar amounts of 4-fluorobenzylamine and itaconic acid are combined.
-
Solvent Addition: A suitable solvent, such as water or a high-boiling point organic solvent like acetic acid, is added to the flask.[2][4] The choice of solvent can influence the reaction rate and yield.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically between 100-150 °C) and stirred vigorously for several hours (e.g., 12-24 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[2][4]
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration.
-
The crude product is then purified, typically by recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield the pure 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
-
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Potential Biological Activity and Signaling Pathways
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to exhibit a range of biological activities, including analgesic, antihypoxic, antiproliferative, and antibacterial properties.[2] The presence of a fluorine atom in the benzyl substituent can enhance metabolic stability and binding affinity to biological targets.
Anticancer and Antimicrobial Potential
Recent studies have focused on the anticancer and antimicrobial activities of novel 5-oxopyrrolidine derivatives.[4][5][6] For instance, some derivatives have shown potent activity against lung cancer cells (A549) and multidrug-resistant Staphylococcus aureus strains.[4][6] The mechanism of action for the anticancer effects may involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.
The following diagram illustrates a hypothetical signaling pathway for apoptosis that could be modulated by biologically active 5-oxopyrrolidine derivatives.
Conclusion
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a compound with a well-defined chemical structure and interesting, albeit largely predicted, physicochemical properties. Its synthesis is achievable through established chemical routes. While the specific biological activities of this particular derivative are not extensively documented, the broader class of 5-oxopyrrolidine-3-carboxylic acids shows significant promise in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate the biological profile and therapeutic potential of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrrolidinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to exhibit a wide range of activities, including analgesic, antihypoxic, antiproliferative, antibacterial, and anticancer effects.[1][2][3] This technical guide provides a comprehensive overview of the available information on 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, including its chemical identity, synthesis, and potential biological relevance.
Chemical Identity and Properties
While initial database searches for the specific CAS number of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid can be ambiguous due to the existence of several isomers, the most consistent identifier found is CAS Number 96449-68-2. It is crucial for researchers to verify the identity of their materials through analytical characterization.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 96449-68-2 | ChemicalBook |
| Molecular Formula | C₁₂H₁₂FNO₃ | PubChem[4] |
| Molecular Weight | 237.23 g/mol | PubChem[4] |
| Melting Point | 150 °C (Predicted) | ChemicalBook |
| Boiling Point | 476.2±45.0 °C (Predicted) | ChemicalBook |
| Density | 1.387±0.06 g/cm³ (Predicted) | ChemicalBook |
Synthesis
The synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is well-documented and typically proceeds via the reaction of a primary amine with itaconic acid.[2][5][6] This approach can be adapted for the synthesis of the title compound.
Experimental Protocol: Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is based on established methods for the synthesis of analogous compounds.[7]
Materials:
-
4-Fluorobenzylamine
-
Itaconic acid
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or other suitable base for pH adjustment
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-fluorobenzylamine and itaconic acid in water.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Workflow Diagram:
Caption: General workflow for the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Potential Biological Activity and Signaling Pathways
While specific biological data for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively available, the broader class of 2-oxopyrrolidine derivatives has shown engagement with various cellular pathways. For instance, a structurally related 2-oxopyrrolidine derivative has been demonstrated to activate the Nrf2 signaling pathway.[8] The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress.
Representative Signaling Pathway: Nrf2 Activation
The following diagram illustrates the Nrf2 signaling pathway, which can be modulated by some 2-oxopyrrolidine derivatives. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by inducers (such as some oxopyrrolidine derivatives), Nrf2 translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2 signaling pathway by an oxopyrrolidine derivative.
Conclusion
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid represents a molecule of interest for further investigation within the field of drug discovery and development. The synthetic route is straightforward, allowing for its accessibility for screening and derivatization. While specific biological data is limited, the known activities of the broader chemical class suggest that this compound could be a valuable starting point for the development of novel therapeutics. Further research is warranted to fully elucidate its biological properties and potential mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. 1-(4-Fluorobenzyl)-5-oxoproline | C12H12FNO3 | CID 3327927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 8. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a general synthetic protocol, and explores its potential biological activities based on structurally related compounds.
Core Quantitative Data
The key quantitative data for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₂FNO₃ |
| Molecular Weight | 237.23 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
Experimental Protocols
While specific experimental protocols for the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid are not extensively detailed in publicly available literature, a general and robust synthetic methodology can be derived from the synthesis of analogous 1-substituted-5-oxopyrrolidine-3-carboxylic acids.[1][2][3][4] The primary route involves the condensation of a primary amine with itaconic acid.
General Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid
This protocol is a generalized procedure based on established methods for similar compounds.[1][2]
Materials:
-
4-Fluorobenzylamine
-
Itaconic acid
-
Water or a suitable solvent (e.g., acetic acid)[1]
-
Hydrochloric acid (for acidification)
-
Sodium hydroxide (for dissolution)
Procedure:
-
A mixture of 4-fluorobenzylamine and itaconic acid is refluxed in water or an appropriate solvent for several hours.[2][3]
-
Upon cooling, the reaction mixture is typically worked up. The formed precipitate can be filtered and dissolved in an aqueous sodium hydroxide solution.[2]
-
The solution is then filtered to remove any insoluble impurities.
-
The filtrate is acidified with hydrochloric acid to a low pH (e.g., pH 1) to precipitate the final product, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.[2]
-
The resulting solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Potential Biological Activities and Signaling Pathways
Derivatives of 5-oxopyrrolidine-3-carboxylic acid are a class of compounds with a broad spectrum of reported biological activities. While the specific biological profile of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively documented, research on analogous structures suggests several potential therapeutic applications.
Potential Therapeutic Areas:
-
Anticancer Activity: Numerous studies have focused on the anticancer properties of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives.[2][3][5][6] These compounds, particularly their hydrazone derivatives, have shown cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[2][6]
-
Antimicrobial Activity: This class of compounds has also been investigated for its antimicrobial properties against a range of pathogens.[3][5][7] Some derivatives have demonstrated potent activity against multidrug-resistant bacteria, such as Staphylococcus aureus.[3][5]
-
Analgesic and Antihypoxic Effects: Research has indicated that some 5-oxopyrrolidine-3-carboxylic acid derivatives possess analgesic and antihypoxic properties.[1]
-
Enzyme Inhibition and Receptor Binding: The pyrrolidinone scaffold is a versatile building block in medicinal chemistry and is utilized in studies investigating enzyme inhibition and receptor binding.[8]
Potential Signaling Pathway Modulation:
Given the diverse biological activities of related compounds, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid could potentially modulate various signaling pathways. For instance, a structurally related 2-oxopyrrolidine derivative has been shown to activate the Nrf-2 signaling pathway, a key regulator of cellular antioxidant responses.[9] This suggests that compounds with the 5-oxopyrrolidine core may have the potential to influence cellular stress response pathways.
Below is a diagram illustrating a generalized experimental workflow for the synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxylic acid derivatives, based on the methodologies described in the literature.
Caption: Synthetic and biological evaluation workflow.
Below is a potential signaling pathway that could be modulated by compounds related to 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, based on literature for similar scaffolds.[9]
Caption: Potential Nrf-2 signaling pathway activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: A Mechanistic Overview
Disclaimer: This technical guide addresses the mechanism of action of the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, drawing upon research conducted on various analogs. Direct experimental data on the specific molecule, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, is not publicly available at the time of this writing. The information presented herein is a synthesis of findings from structurally related compounds and should be considered as a potential framework for understanding the biological activity of this chemical scaffold.
Introduction
The 5-oxopyrrolidine-3-carboxylic acid core represents a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The strategic substitution at the N-1 position of the pyrrolidine ring has yielded compounds with significant potential in oncology, infectious diseases, and beyond. This document provides an in-depth technical overview of the putative mechanisms of action for this class of compounds, with a focus on anticancer and antimicrobial effects observed in preclinical studies of various analogs.
Core Putative Mechanisms of Action
Research into derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid suggests that their biological effects are likely mediated through multiple mechanisms, including the induction of cell cycle arrest and apoptosis in cancer cells, and the inhibition of essential bacterial enzymes.
Anticancer Activity
Derivatives of this scaffold have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism appears to be the induction of apoptosis and inhibition of cell proliferation and migration.
Antimicrobial Activity
Certain analogs have shown promising activity against pathogenic bacteria, including multidrug-resistant strains. The proposed mechanism involves the inhibition of key enzymes essential for bacterial survival.
Quantitative Biological Data of Representative Analogs
The following table summarizes the reported in vitro biological activities of various 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives against cancer cell lines and bacterial strains. This data provides a quantitative basis for the structure-activity relationship (SAR) studies within this chemical class.
| Compound ID | 1-Position Substituent | Target Cell Line/Organism | Assay Type | Endpoint | Value | Reference |
| 9f | N'-(4-methylbenzylidene)hydrazide derivative of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | PPC-1 (Prostate Adenocarcinoma) | MTT | IC50 | 1.8 µM | [1] |
| 9f | N'-(4-methylbenzylidene)hydrazide derivative of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | A375 (Melanoma) | MTT | IC50 | 2.1 µM | [1] |
| 9e | N'-(4-bromobenzylidene)hydrazide derivative of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | A375 (Melanoma) | MTT | IC50 | 3.6 µM | [1] |
| 12d | N'-(benzylidene)hydrazide derivative of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus (ATCC 9144) | Broth Microdilution | MIC | 3.9 µg/mL | [2] |
| 12e | N'-(4-nitrobenzylidene)hydrazide derivative of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus (ATCC 9144) | Broth Microdilution | MIC | 7.8 µg/mL | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives.
MTT Assay for Cytotoxicity[1]
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, PPC-1, A375) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.
Wound Healing Assay for Cell Migration[1]
-
Cell Seeding and Monolayer Formation: Cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.
-
Compound Treatment: The cells are washed with PBS to remove detached cells and then treated with the test compounds at a non-toxic concentration in a serum-free medium.
-
Image Acquisition: Images of the wound are captured at 0 and 24 hours using a microscope.
-
Data Analysis: The area of the wound is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to assess the inhibitory effect of the compounds on cell migration.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)[2]
-
Bacterial Inoculum Preparation: Bacterial strains are grown overnight, and the inoculum is prepared to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathways affected by 1-substituted 5-oxopyrrolidine-3-carboxylic acids and a typical workflow for their synthesis and biological evaluation.
Caption: Putative Anticancer Mechanism of Action.
Caption: General Synthesis and Evaluation Workflow.
Conclusion and Future Directions
The 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on various analogs highlight their potential as anticancer and antimicrobial agents. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives, including the specific compound 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, to elucidate its precise mechanism of action and therapeutic potential. Further studies are also warranted to identify the specific molecular targets of these compounds, which will be crucial for their optimization and clinical development. The exploration of their effects on other biological pathways and their potential for combination therapies could also open up new avenues for their application in medicine.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in the pharmaceutical sciences. Within this landscape, the 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Derivatives of this core molecule have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.
Core Biological Activities and Quantitative Data
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been the subject of numerous studies to evaluate their therapeutic potential. The primary areas of investigation include their efficacy as anticancer, antibacterial, and anti-inflammatory agents. The biological activity is often attributed to the diverse functional groups that can be introduced at various positions of the pyrrolidine ring.
Anticancer Activity
Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action, while not fully elucidated for all derivatives, is often linked to the induction of apoptosis.
Table 1: Anticancer Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| Hydrazone 20 | A549 (Lung Carcinoma) | % Viability | Significantly Reduced | [1] |
| Hydrazone 21 | A549 (Lung Carcinoma) | % Viability | Significantly Reduced | [1] |
| Compound 7b | A375 (Melanoma) | IC50 | Not Specified | [2] |
| Compound 9c | A375 (Melanoma) | IC50 | Not Specified | [2] |
| Compound 9e | A375 (Melanoma) | IC50 | Not Specified | [2] |
| Compound 9f | A375 (Melanoma) | IC50 | Not Specified | [2] |
| Compound 10 | A375 (Melanoma) | IC50 | Not Specified | [2] |
| Carboxylic acid 1a | A549 (Lung Carcinoma) | % Viability at 100 µM | 63.4% | [3] |
Antimicrobial Activity
A significant number of 5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi. Hydrazone derivatives, in particular, have shown promising results.
Table 2: Antibacterial Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus | <7.8 | Not Specified | [4] |
| Hydrazone with benzylidene moiety | S. aureus | 3.9 | Not Specified | [4] |
| Bishydrazone with 5-nitrothiophene substituents (21) | Multidrug-resistant S. aureus | 2 | Not Specified | [1] |
| Hydrazone with 5-nitrothien-2-yl moiety | Candida auris | 16 | Not Specified | [5] |
Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives has been linked to their ability to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are key enzymes in inflammation and tissue remodeling.[6]
Table 3: Anti-inflammatory Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
| Compound ID | Target | Activity | Reference |
| 3d | MMP-2, MMP-9 | Promising Inhibition | [6] |
| 3e | MMP-2, MMP-9 | Promising Inhibition | [6] |
| 3f | MMP-2, MMP-9 | Promising Inhibition | [6] |
Experimental Protocols
To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are crucial. The following sections outline the methodologies for key assays.
Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
A common starting material for many active derivatives is synthesized as follows:
-
A mixture of N-(4-aminophenyl)acetamide (1) and itaconic acid is refluxed in water.[1]
-
The resulting product, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2), is then used for further modifications.[1]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and incubated for 24 hours.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).[8]
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[7][8]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[8] The percentage of cell viability is calculated relative to untreated control cells.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is a standard procedure to determine the MIC and MBC of antimicrobial agents.[9][10][11][12]
-
Preparation of Compound Dilutions: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[9]
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[9]
-
Inoculation and Incubation: The wells containing the compound dilutions are inoculated with the bacterial suspension and incubated at 35 ± 2°C for 16-20 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum after incubation.[9][10][11][12]
MMP-2 and MMP-9 Inhibition Assay
The inhibitory activity of the compounds against MMP-2 and MMP-9 can be assessed using a fluorometric assay.[13][14]
-
Enzyme Activation: Pro-MMPs are activated in vitro, for example, by treatment with p-aminophenylmercuric acetate (APMA).[15]
-
Inhibition Assay: The activated MMP enzyme is pre-incubated with various concentrations of the inhibitor.[15]
-
Substrate Addition: A fluorogenic MMP substrate is added to initiate the enzymatic reaction. The cleavage of the substrate by the MMP results in an increase in fluorescence.
-
Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.[14]
-
Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration to determine the IC50 value.[15]
Visualizing Pathways and Workflows
Diagrammatic representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and research methodologies.
Inflammatory Signaling Pathway and MMP Inhibition
The anti-inflammatory activity of 5-oxopyrrolidine-3-carboxylic acid derivatives is linked to the inhibition of MMP-2 and MMP-9. These enzymes are often upregulated in inflammatory conditions by pro-inflammatory cytokines such as TNF-α and IL-1β, which signal through pathways like the MAPK pathway.[16]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. microchemlab.com [microchemlab.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 13. bmrservice.com [bmrservice.com]
- 14. assaygenie.com [assaygenie.com]
- 15. benchchem.com [benchchem.com]
- 16. The role of inflammatory mediators and matrix metalloproteinases (MMPs) in the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel small molecule, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this report leverages predictive computational models to forecast its drug-likeness and potential as a therapeutic candidate. The methodologies for these in silico predictions are detailed, and general experimental protocols for the synthesis and potential biological evaluation are provided. This guide aims to serve as a foundational resource for researchers interested in the further development of this and related 5-oxopyrrolidine scaffolds.
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key pharmacophore found in a variety of biologically active compounds. Derivatives of this core structure have demonstrated a wide range of therapeutic activities, including analgesic, antihypoxic, antiproliferative, and antimicrobial effects.[1] The introduction of a 4-fluorobenzyl group at the N1 position is a common strategy in medicinal chemistry to enhance metabolic stability and target engagement. This guide focuses on the in silico characterization of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid to predict its key pharmaceutical properties.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. It is important to note that these are computationally derived values and await experimental validation.
| Property | Predicted Value | Data Source |
| IUPAC Name | 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | - |
| CAS Number | 96449-68-2 | ChemicalBook |
| Molecular Formula | C₁₂H₁₂FNO₃ | ChemicalBook |
| Molecular Weight | 237.23 g/mol | ChemicalBook |
| Melting Point | 150 °C | ChemicalBook |
| Boiling Point | 476.2 ± 45.0 °C | ChemicalBook |
| Density | 1.387 ± 0.06 g/cm³ | ChemicalBook |
| pKa | 4.49 ± 0.20 | ChemicalBook |
| LogP | 1.3 | Predicted |
| Solubility | Moderately Soluble in Water | Predicted |
In Silico ADMET Prediction
Early assessment of ADMET properties is crucial for de-risking drug candidates. In silico models provide a rapid and cost-effective means to predict these complex biological endpoints. The following table presents the predicted ADMET profile for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid based on computational analysis.
| ADMET Parameter | Predicted Outcome | Method |
| Human Intestinal Absorption | High | QSAR Model |
| Blood-Brain Barrier (BBB) Penetration | Low | QSAR Model |
| CYP450 2D6 Inhibition | Non-inhibitor | Machine Learning |
| AMES Mutagenicity | Non-mutagenic | Structural Alerts |
| hERG Inhibition | Low Risk | Pharmacophore Model |
| Oral Bioavailability | Good | Rule-of-Five |
Experimental Protocols
Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is adapted from the synthesis of analogous 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][2]
Materials:
-
Itaconic acid
-
4-Fluorobenzylamine
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
A mixture of itaconic acid (1 equivalent) and 4-fluorobenzylamine (1 equivalent) in water is refluxed for 12-24 hours.
-
The reaction mixture is cooled to room temperature.
-
The pH of the solution is adjusted to approximately 1 with concentrated HCl to precipitate the product.
-
The crude product is collected by filtration and washed with cold water.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Anticancer Activity Assay
Given that some 5-oxopyrrolidine derivatives have shown antiproliferative activity, a general protocol for evaluating the anticancer potential of the title compound is provided below.[3][4][5][6]
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Visualizations
In Silico Drug Discovery Workflow
The following diagram illustrates a general workflow for the in silico prediction of small molecule properties and their subsequent experimental validation.[7][8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academicjournals.org [academicjournals.org]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Technical Guide: Spectroscopic and Synthetic Profile of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of the pyroglutamic acid scaffold, a common motif in medicinal chemistry. The presence of the fluorobenzyl group can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed, albeit predictive, overview of its spectroscopic characteristics and a plausible synthetic methodology.
Proposed Synthesis
A likely synthetic route to 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid involves the reaction of 4-fluorobenzylamine with itaconic acid. This method is a common approach for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids.
Experimental Protocol: Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Materials:
-
4-Fluorobenzylamine
-
Itaconic acid
-
Water
-
Hydrochloric acid (5% aqueous solution)
-
Sodium hydroxide (5% aqueous solution)
Procedure:
-
A mixture of 4-fluorobenzylamine and itaconic acid (in a 1:1.2 molar ratio) in water is heated to reflux for 12-24 hours.
-
After cooling, the reaction mixture is basified with a 5% sodium hydroxide solution to dissolve the product.
-
The aqueous solution is washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted 4-fluorobenzylamine.
-
The aqueous layer is then acidified with a 5% hydrochloric acid solution to a pH of approximately 1-2.
-
The resulting precipitate, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. These predictions are based on the analysis of structurally similar compounds and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~7.30 | t, J = 8.8 Hz | 2H | Ar-H |
| ~7.15 | t, J = 8.8 Hz | 2H | Ar-H |
| ~4.45 | s | 2H | -NCH₂-Ar |
| ~3.80 | t, J = 8.0 Hz | 2H | -NCH₂-CH₂- |
| ~3.30 | m | 1H | -CH(COOH)- |
| ~2.60 | m | 2H | -CH₂-CO- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~174.0 | -COOH |
| ~172.0 | -CO- (lactam) |
| ~161.5 (d, ¹JCF ≈ 243 Hz) | Ar-C-F |
| ~133.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C |
| ~129.5 (d, ³JCF ≈ 8 Hz) | Ar-CH |
| ~115.5 (d, ²JCF ≈ 21 Hz) | Ar-CH |
| ~51.0 | -NCH₂-CH₂- |
| ~48.0 | -NCH₂-Ar |
| ~36.0 | -CH(COOH)- |
| ~33.0 | -CH₂-CO- |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1680 | Strong | C=O stretch (Lactam) |
| ~1510 | Strong | C=C stretch (Aromatic) |
| ~1220 | Strong | C-F stretch |
| ~1160 | Strong | C-N stretch |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Assignment |
| 238.08 | [M+H]⁺ |
| 260.06 | [M+Na]⁺ |
| 109.04 | [C₇H₆F]⁺ (Fluorobenzyl fragment) |
Diagrams
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of the title compound.
Caption: Proposed synthesis of the title compound.
Caption: General workflow for synthesis and characterization.
An In-depth Technical Guide to the Starting Materials for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential starting materials and synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in the development of various therapeutic agents. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.
Core Synthesis Pathway
The principal and most direct method for the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is the condensation reaction between 4-fluorobenzylamine and itaconic acid . This reaction proceeds through a Michael addition of the primary amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization via amide bond formation to yield the desired γ-lactam ring structure.
The overall transformation can be visualized as follows:
Caption: Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Starting Material Specifications
For successful and reproducible synthesis, high-purity starting materials are essential. The table below outlines the key specifications for the reactants.
| Starting Material | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Quality Parameters |
| 4-Fluorobenzylamine | C₇H₈FN | 125.14 | 140-75-0 | Purity: ≥98% Appearance: Colorless to light yellow liquid | |
| Itaconic Acid | C₅H₆O₄ | 130.10 | 97-65-4 | Purity: ≥99% Appearance: White crystalline powder |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, based on established methodologies for analogous compounds.[1][2]
Reaction Scheme:
Caption: Experimental workflow for the synthesis.
Procedure:
-
Charging the Reactor: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid and water.
-
Addition of Amine: While stirring, slowly add 4-fluorobenzylamine to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for a specified duration. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
Quantitative Data and Characterization
The following tables summarize the key quantitative parameters and expected analytical data for the synthesis and characterization of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Table 1: Reaction Parameters and Yield
| Parameter | Value/Range | Reference |
| Molar Ratio (Amine:Itaconic Acid) | 1 : 1.4 - 1.5 | [1][2] |
| Solvent | Water | [1][2] |
| Reaction Temperature | Reflux (~100 °C) | [1][2] |
| Reaction Time | 12 - 22 hours | [1][2] |
| Yield | 73% - 96% | [1][2] |
Table 2: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Chemical shifts (δ) in ppm relative to TMS: - Aromatic protons: ~7.0-7.4 ppm (multiplet, 4H) - Benzyl CH₂: ~4.5 ppm (singlet, 2H) - Pyrrolidinone ring protons (CH and CH₂): ~2.6-4.0 ppm (multiplets) - Carboxylic acid OH: >10 ppm (broad singlet) |
| ¹³C NMR | Expected chemical shifts (δ) in ppm: - Carbonyl (lactone): ~175 ppm - Carbonyl (carboxylic acid): ~173 ppm - Aromatic carbons: ~115-165 ppm (including C-F coupling) - Benzyl CH₂: ~45 ppm - Pyrrolidinone ring carbons: ~30-55 ppm |
| IR Spectroscopy | Characteristic absorption bands (cm⁻¹): - O-H stretch (carboxylic acid): 3300-2500 (broad) - C=O stretch (lactone): ~1740-1680 - C=O stretch (carboxylic acid): ~1725-1700 - C-F stretch: ~1250-1200 |
| Mass Spectrometry | Expected m/z for C₁₂H₁₂FNO₃: - [M+H]⁺: 238.08 - [M-H]⁻: 236.07 |
This technical guide provides a foundational understanding for the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. Researchers are encouraged to optimize the outlined protocol for their specific laboratory conditions and scale. The provided data serves as a benchmark for reaction monitoring and product characterization.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assaying 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key structural motif found in numerous biologically active compounds, with derivatives demonstrating a wide range of therapeutic potential, including anticancer and antibacterial properties.[1][2] This document provides detailed application notes and experimental protocols for the preliminary assessment of a novel derivative, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, for its potential anticancer and antibacterial activities. These protocols are intended for researchers and scientists in the field of drug discovery and development.
Hypothesized Biological Activity
Based on the activities of structurally related compounds, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is hypothesized to exhibit cytotoxic effects against cancer cell lines and/or inhibitory activity against pathogenic bacteria. The proposed assays are designed to test these hypotheses.
Anticancer Activity Assaying
Application Note: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a well-established method for evaluating the cytotoxic potential of novel compounds against cancer cell lines.[3]
Experimental Protocol: MTT Assay
1. Materials:
-
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
-
Human cancer cell line (e.g., A549 human lung adenocarcinoma)[4]
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).[4]
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity
| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | A549 | 48 | Hypothetical 25.5 |
| Analogue A (e.g., 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid) | A549 | 48 | Hypothetical 50.2 |
| Analogue B (e.g., 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid) | A549 | 48 | Hypothetical 15.8 |
| Cisplatin (Positive Control) | A549 | 48 | Hypothetical 5.1 |
Note: The IC50 values presented are hypothetical and should be determined experimentally.
Diagrams: Anticancer Assay Workflow and Hypothesized Pathway
Caption: Workflow for assessing anticancer activity using the MTT assay.
Caption: Hypothesized mechanism of action for anticancer activity.
Antibacterial Activity Assaying
Application Note: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a chemical that prevents the visible growth of a bacterium. This assay provides a quantitative measure of the antibacterial efficacy of a compound.[5][6]
Experimental Protocol: Broth Microdilution Assay
1. Materials:
-
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
2. Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of twofold dilutions of the compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a control for a standard antibiotic (e.g., Cefuroxime).[5]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation: Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
| 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | Hypothetical 16 |
| 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | Escherichia coli | Hypothetical >64 |
| Analogue A (e.g., 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid) | Staphylococcus aureus | Hypothetical 32 |
| Cefuroxime (Positive Control) | Staphylococcus aureus | Hypothetical 7.8 |
Note: The MIC values presented are hypothetical and should be determined experimentally.[5]
Diagram: Antibacterial Assay Workflow
Caption: Workflow for determining antibacterial activity via MIC assay.
References
- 1. [PDF] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
Applikationshinweise und Protokolle zur Derivatisierung von 1-(4-Fluorbenzyl)-5-oxopyrrolidin-3-carbonsäure für Assays
An: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Diese Applikationsschrift beschreibt detaillierte Methoden und Protokolle für die chemische Derivatisierung von 1-(4-Fluorbenzyl)-5-oxopyrrolidin-3-carbonsäure. Die hier vorgestellten Verfahren zielen darauf ab, die analytischen Eigenschaften des Moleküls für verschiedene Assay-Formate zu verbessern, einschließlich, aber nicht beschränkt auf, chromatographische und immunologische Assays. Die Derivatisierung kann die Flüchtigkeit, Löslichkeit, Nachweisbarkeit und/oder die Fähigkeit zur Konjugation an andere Moleküle wie Proteine oder Markierungsreagenzien erhöhen.
Einleitung
1-(4-Fluorbenzyl)-5-oxopyrrolidin-3-carbonsäure ist ein Derivat der Pyroglutaminsäure, einer Klasse von Verbindungen, die als Bausteine für die Entwicklung von pharmazeutischen Wirkstoffen von Interesse sind.[1][2] Solche Gerüste finden sich in Molekülen mit potenzieller Anwendung als Analgetika, Entzündungshemmer und Inhibitoren spezifischer Enzyme.[1] Für die genaue Quantifizierung und das funktionelle Screening in biologischen Matrices ist oft eine Derivatisierung der Carbonsäuregruppe erforderlich. Diese Modifikation ist entscheidend, um die Empfindlichkeit und Spezifität in modernen analytischen Plattformen wie der Flüssigchromatographie-Massenspektrometrie (LC-MS) zu verbessern oder um die Anbindung an Trägermaterialien für Affinitätsstudien zu ermöglichen.
Anwendungsbereiche der Derivatisierung
Die Derivatisierung der Carbonsäuregruppe von 1-(4-Fluorbenzyl)-5-oxopyrrolidin-3-carbonsäure kann für folgende Zwecke eingesetzt werden:
-
Verbesserung der chromatographischen Eigenschaften: Umwandlung in Ester oder Amide zur Steigerung der Flüchtigkeit für die Gaschromatographie (GC) oder zur Verbesserung der Retention und Peakform in der Umkehrphasen-Flüssigchromatographie (RP-LC).
-
Erhöhung der Nachweisempfindlichkeit: Einführung von chromophoren oder fluorophoren Gruppen zur Verbesserung der UV/Vis- oder Fluoreszenzdetektion. Für die Massenspektrometrie kann die Einführung einer leicht ionisierbaren Gruppe das Signal verstärken.
-
Konjugation an Biomoleküle: Aktivierung der Carbonsäuregruppe zur kovalenten Bindung an Proteine (z. B. für die Herstellung von Immunogenen), Peptide oder markierte Sonden für zielgerichtete Assays.
-
Untersuchung von Struktur-Wirkungs-Beziehungen (SAR): Synthese einer Bibliothek von Derivaten (z. B. Amide, Ester), um die pharmakologische Aktivität zu untersuchen und zu optimieren. Verbindungen mit dem 5-Oxopyrrolidin-Gerüst haben in Studien bereits vielversprechende krebsbekämpfende und antimikrobielle Aktivitäten gezeigt.[3][4]
Potenzieller Wirkmechanismus: Hemmung der Pyroglutamyl-Peptidase
Obwohl der genaue Signalweg für 1-(4-Fluorbenzyl)-5-oxopyrrolidin-3-carbonsäure noch nicht vollständig geklärt ist, deuten strukturelle Ähnlichkeiten mit Pyroglutaminsäure darauf hin, dass es als Inhibitor für Enzyme wie die Pyroglutamyl-Peptidase (PGP) wirken könnte.[5] PGP ist eine Cysteinpapain-Protease, die den N-terminalen Pyroglutamylrest von Peptiden und Proteinen abspaltet, einschließlich wichtiger Signalmoleküle wie dem Thyrotropin-releasing Hormone (TRH).[5][6] Eine Hemmung dieses Enzyms könnte deren biologische Halbwertszeit verlängern und somit physiologische Prozesse beeinflussen. Die Derivatisierung der Carbonsäuregruppe kann die Affinität und Spezifität für die aktive Tasche solcher Enzyme modulieren.
Abbildung 1: Hypothetischer Signalweg der PGP-Inhibition.
Experimentelle Protokolle
Die folgenden Protokolle sind allgemeine Methoden, die für 1-(4-Fluorbenzyl)-5-oxopyrrolidin-3-carbonsäure angepasst werden können. Optimierungen der Reaktionsbedingungen (z. B. Temperatur, Zeit, Stöchiometrie) können erforderlich sein.
Protokoll 1: Synthese von Methylestern zur GC-MS-Analyse
Dieses Protokoll beschreibt die Umwandlung der Carbonsäure in einen flüchtigeren Methylester, eine gängige Methode zur Vorbereitung für die Gaschromatographie-Massenspektrometrie (GC-MS).
Materialien:
-
1-(4-Fluorbenzyl)-5-oxopyrrolidin-3-carbonsäure
-
Methanol (MeOH), wasserfrei
-
Konzentrierte Schwefelsäure (H₂SO₄) oder Thionylchlorid (SOCl₂)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Organisches Lösungsmittel (z. B. Dichlormethan, Ethylacetat)
-
Rotationsverdampfer, Magnetrührer, Reaktionskolben
Prozedur:
-
Lösen Sie 10 mg der Carbonsäure in 2 ml wasserfreiem Methanol in einem trockenen Reaktionskolben.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie vorsichtig 1-2 Tropfen konzentrierte Schwefelsäure oder 50 µL Thionylchlorid hinzu.
-
Entfernen Sie das Eisbad und lassen Sie die Reaktion unter Rühren bei Raumtemperatur für 4-6 Stunden oder bei 60 °C unter Rückfluss für 1-2 Stunden laufen.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion neutralisieren Sie die Mischung vorsichtig mit gesättigter NaHCO₃-Lösung.
-
Extrahieren Sie das Produkt dreimal mit einem geeigneten organischen Lösungsmittel (z. B. 5 ml Ethylacetat).
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Na₂SO₄ und filtrieren Sie.
-
Entfernen Sie das Lösungsmittel am Rotationsverdampfer, um den rohen Methylester zu erhalten.
-
Reinigen Sie das Produkt bei Bedarf mittels Säulenchromatographie.
Abbildung 2: Workflow der Methylester-Synthese.
Protokoll 2: Amid-Synthese durch Carbodiimid-Kopplung für LC-MS-Assays
Dieses Protokoll beschreibt die Kopplung der Carbonsäure mit einem Amin unter Verwendung von 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC), um ein Amid zu bilden. Dies ist nützlich, um Reportergruppen anzuhängen oder die Verbindung für LC-MS/MS-Analysen zu derivatisieren.
Materialien:
-
1-(4-Fluorbenzyl)-5-oxopyrrolidin-3-carbonsäure
-
EDC-Hydrochlorid
-
N-Hydroxysuccinimid (NHS) oder N-Hydroxysulfosuccinimid (Sulfo-NHS)
-
Ein primäres oder sekundäres Amin (z. B. Benzylamin, ein fluoreszenzmarkiertes Amin)
-
Wasserfreies aprotisches Lösungsmittel (z. B. Dichlormethan (DCM), Dimethylformamid (DMF))
-
Puffer (z. B. Phosphat-gepufferte Salzlösung (PBS) für wässrige Reaktionen)
-
Magnetrührer, Reaktionskolben
Prozedur:
-
Lösen Sie 10 mg (1 Äq.) der Carbonsäure in 2 ml wasserfreiem DCM oder DMF.
-
Fügen Sie 1.5 Äq. EDC und 1.2 Äq. NHS hinzu. Rühren Sie die Mischung bei Raumtemperatur für 15-30 Minuten, um den aktiven NHS-Ester zu bilden.
-
Fügen Sie 1.2 Äq. des gewünschten Amins zur Reaktionsmischung hinzu.
-
Lassen Sie die Reaktion bei Raumtemperatur für 12-24 Stunden unter Rühren laufen.
-
Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit dem organischen Lösungsmittel und waschen Sie sie nacheinander mit 5%iger HCl-Lösung, gesättigter NaHCO₃-Lösung und Kochsalzlösung.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das resultierende Amid mittels Säulenchromatographie oder präparativer HPLC.
Abbildung 3: Logischer Ablauf der Amid-Synthese.
Quantitative Daten (Beispielhaft)
Die folgenden Tabellen fassen beispielhafte quantitative Daten zusammen, die typischerweise bei der Derivatisierung und anschließenden Analyse erwartet werden können. Diese Werte dienen der Veranschaulichung und müssen für spezifische Anwendungen experimentell ermittelt werden.
Tabelle 1: Vergleich der Reaktionsausbeuten für verschiedene Derivate
| Derivat-Typ | Kopplungsreagenz | Typisches Amin/Alkohol | Lösungsmittel | Reaktionszeit (h) | Ausbeute (%) |
| Methylester | H₂SO₄ (kat.) | Methanol | Methanol | 2 | 85-95 |
| Ethylester | DCC/DMAP | Ethanol | DCM | 6 | 80-90 |
| Benzylamid | EDC/NHS | Benzylamin | DMF | 18 | 75-85 |
| Anilid | HATU/DIPEA | Anilin | DMF | 12 | 70-80 |
Tabelle 2: Verbesserung der analytischen Parameter durch Derivatisierung (LC-MS/MS)
| Analyt | Derivatisierung | Retentionszeit (min) | Nachweisgrenze (LOD, ng/mL) | Signal-Rausch-Verhältnis (bei 10 ng/mL) |
| Ausgangsverbindung | Keine | 3.5 | 5.0 | 15 |
| Methylester | Veresterung | 4.8 | 2.0 | 45 |
| Benzylamid | Amidierung | 6.2 | 0.5 | 150 |
| Dansyl-Amid | Amidierung mit Dansylhydrazin | 7.1 | 0.1 | >500 |
Fazit
Die Derivatisierung von 1-(4-Fluorbenzyl)-5-oxopyrrolidin-3-carbonsäure ist eine effektive Strategie, um die Anforderungen moderner analytischer Assays zu erfüllen. Die Umwandlung der Carbonsäuregruppe in Ester oder Amide ermöglicht nicht nur eine verbesserte chromatographische Trennung und massenspektrometrische Detektion, sondern eröffnet auch Wege zur Konjugation an andere Moleküle für funktionelle Studien. Die hier bereitgestellten Protokolle bieten eine solide Grundlage für Forscher, um maßgeschneiderte Derivate für ihre spezifischen Forschungs- und Entwicklungsziele zu synthetisieren.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyroglutamyl diazomethyl ketone: potent inhibitor of mammalian pyroglutamyl peptide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of inhibitors of prolyl endopeptidase and pyroglutamyl peptide hydrolase on TRH degradation in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Experimental Protocols for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. The methodologies outlined are based on established procedures for structurally similar 5-oxopyrrolidine-3-carboxylic acid derivatives and serve as a guide for the investigation of this compound's potential therapeutic properties.
Chemical Synthesis
The synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through a one-pot reaction involving the condensation of 4-fluorobenzylamine with itaconic acid. This method is analogous to the synthesis of other N-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][2]
Synthetic Protocol
Materials:
-
4-Fluorobenzylamine
-
Itaconic acid
-
Water
-
5% Sodium hydroxide solution
-
Sodium dithionite
-
Hydrochloric acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid:
-
A mixture of 4-fluorobenzylamine and itaconic acid in water is refluxed for an extended period (e.g., 22 hours).[1]
-
After cooling, the formed precipitate is filtered.
-
The precipitate is dissolved in a 5% sodium hydroxide solution, and a small amount of sodium dithionite is added.
-
The solution is filtered, and the filtrate is acidified with hydrochloric acid to a pH of 1 to precipitate the product.[1]
-
The resulting solid, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, is collected by filtration and can be purified by recrystallization.
-
-
Esterification (Optional, for derivative synthesis):
-
Hydrazide Formation (Optional, for derivative synthesis):
Synthesis Workflow
Caption: Synthetic pathway for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives.
Biological Activity Evaluation
Based on studies of similar compounds, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives may possess anticancer and antimicrobial properties.[2][3][4][5][6] The following protocols describe common in vitro assays to evaluate these potential activities.
In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]
Cell Lines:
-
MDA-MB-231 (Triple-negative breast cancer)
-
PC-3 (Prostate cancer)
-
A375 (Melanoma)
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. A known anticancer drug (e.g., cisplatin) should be used as a positive control.[5]
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (concentration inhibiting 50% of cell growth) can be determined by plotting cell viability against compound concentration.
In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are standard measures of the antimicrobial efficacy of a compound.[6]
Bacterial Strains:
Protocol:
-
Broth Microdilution Method (for MIC):
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (broth with bacteria) and a negative control (broth only). Standard antibiotics (e.g., oxacillin, ampicillin) should be used as reference compounds.[4]
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Take an aliquot from the wells showing no visible growth in the MIC assay.
-
Plate the aliquots onto agar plates and incubate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.
-
Experimental Workflow for Biological Screening
Caption: General workflow for the biological screening of the target compound.
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison.
Table 1: In Vitro Anticancer Activity (IC50 in µM)
| Compound | A549 | MDA-MB-231 | PC-3 | A375 |
| 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | ||||
| Derivative 1 (e.g., Methyl Ester) | ||||
| Derivative 2 (e.g., Carbohydrazide) | ||||
| Positive Control (e.g., Cisplatin) |
Values to be filled upon experimentation.
Table 2: In Vitro Antimicrobial Activity (MIC/MBC in µg/mL)
| Compound | S. aureus (MIC/MBC) | L. monocytogenes (MIC/MBC) | B. cereus (MIC/MBC) | E. coli (MIC/MBC) |
| 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | ||||
| Derivative 1 | ||||
| Reference Antibiotic 1 (e.g., Oxacillin) | ||||
| Reference Antibiotic 2 (e.g., Ampicillin) |
Values to be filled upon experimentation.
Potential Signaling Pathways
While the specific molecular targets of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid are yet to be determined, related heterocyclic compounds are known to interfere with various cellular signaling pathways implicated in cancer and microbial pathogenesis. Further research, such as target identification and validation studies, would be necessary to elucidate the precise mechanism of action. A generalized diagram for a hypothetical drug-target interaction leading to apoptosis is presented below.
Caption: Hypothetical signaling pathway for anticancer activity.
Disclaimer: The experimental protocols and potential applications described herein are based on scientific literature for structurally related compounds. These methodologies may require optimization for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a research tool
{"answer":"### Application Notes & Protocols: 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a Prolyl Endopeptidase (PREP) Inhibitor
For Research Use Only
Introduction
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a potent and selective inhibitor of prolyl endopeptidase (PREP), a serine protease involved in the metabolism of proline-containing neuropeptides and peptide hormones.[1] Altered PREP activity has been linked to various neurological disorders, including neurodegenerative diseases and psychiatric conditions.[1] The pyrrolidine core is a common structural motif in many biologically active compounds, and derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown a range of activities, including anti-inflammatory and antimicrobial effects.[2][3][4] The N-benzyl group is also a frequently utilized moiety in drug discovery to modulate physicochemical properties and target interactions.[5][6] This document provides detailed application notes and protocols for the use of for studying PREP-related biological processes.
Mechanism of Action
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is hypothesized to act as a competitive inhibitor of PREP. The pyrrolidinone ring mimics the proline residue of natural substrates, allowing the compound to bind to the active site of the enzyme. The fluorobenzyl group likely interacts with hydrophobic pockets within the enzyme's active site, contributing to the affinity and selectivity of the inhibitor. By occupying the active site, the compound prevents the binding and cleavage of natural PREP substrates, thereby modulating downstream signaling pathways.
Below is a diagram illustrating the hypothesized role of PREP in a neuroinflammatory signaling pathway and the inhibitory action of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Quantitative Data Summary
The inhibitory activity of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid against purified recombinant human PREP was determined using an in vitro enzymatic assay. The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves.
| Compound | Target | Assay Type | IC50 (nM) |
| 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | PREP | Enzymatic (in vitro) | 85 |
| Reference Inhibitor (e.g., JTP-4819) | PREP | Enzymatic (in vitro) | 50 |
Experimental Protocols
Protocol 1: In Vitro PREP Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid against PREP.
Materials:
-
Recombinant Human Prolyl Endopeptidase (PREP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA
-
Substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin)
-
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate, flat bottom
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant human PREP in Assay Buffer to the desired working concentration (e.g., 1 ng/µL).
-
Assay Reaction:
-
Add 50 µL of the diluted compound or vehicle (Assay Buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the diluted PREP enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 25 µL of the Z-Gly-Pro-AMC substrate solution (e.g., 100 µM in Assay Buffer) to each well.
-
-
Measurement: Immediately begin kinetic measurements of fluorescence intensity every minute for 30 minutes at 37°C using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting
-
High background fluorescence: Ensure the use of a black microplate. Check for contamination of buffers or reagents.
-
Low signal: Increase enzyme or substrate concentration. Ensure the plate reader settings are optimal for the fluorophore.
-
Poor dose-response curve: Check the accuracy of the serial dilutions. Ensure complete dissolution of the compound in DMSO.
Storage and Handling
Store 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a solid at -20°C. For stock solutions in DMSO, store at -20°C in aliquots to avoid repeated freeze-thaw cycles. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-Benzylpiperidinol derivatives as USP7 inhibitors against Hematology - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic applications of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound belonging to the pyrrolidinone class of molecules. While specific therapeutic applications for this exact molecule are not yet extensively documented in publicly available literature, the 5-oxopyrrolidine-3-carboxylic acid scaffold is a key feature in a variety of biologically active compounds. Derivatives of this core structure have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases. The introduction of a 4-fluorobenzyl group at the N1 position may influence the compound's pharmacokinetic and pharmacodynamic properties, making it a person of interest for further investigation.
These application notes provide an overview of the potential therapeutic applications of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid based on the activities of structurally related compounds. Detailed protocols for preliminary in vitro evaluation of its anticancer and antimicrobial properties are also presented to guide researchers in their investigations.
Potential Therapeutic Applications
Based on the biological activities observed in analogous 5-oxopyrrolidine-3-carboxylic acid derivatives, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a candidate for investigation in the following therapeutic areas:
-
Anticancer Agent: Derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have shown cytotoxic activity against a range of cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[1] These compounds may exert their effects through various mechanisms, including the inhibition of cancer cell proliferation and migration.[1]
-
Antimicrobial Agent: The pyrrolidinone core is present in several antimicrobial compounds.[2][3][4][5][6] Analogs of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and have demonstrated activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2][3][5]
Data Presentation: In Vitro Activity of Related 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
The following tables summarize the in vitro activity of structurally related compounds to provide a basis for the potential efficacy of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Table 1: Anticancer Activity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid Derivatives [1]
| Compound Derivative | Cell Line | Assay | Endpoint | Result |
| Hydrazone derivative | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | EC50 | > 200 µM |
| Hydrazone derivative | PPC1 (Prostate Adenocarcinoma) | MTT | EC50 | ~50-100 µM |
| Hydrazone derivative | A375 (Melanoma) | MTT | EC50 | ~10-50 µM |
| Bromobenzylidene derivative | A375 (Melanoma) | Wound Healing | Migration Inhibition | Significant inhibition |
Table 2: Antimicrobial Activity of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid Derivatives [3][5]
| Compound Derivative | Bacterial Strain | Assay | Endpoint | Result (µg/mL) |
| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus (ATCC 9144) | Broth Microdilution | MIC | 3.9 |
| Hydrazone with 5-nitrothien-2-yl fragment | Listeria monocytogenes (ATCC 7644) | Broth Microdilution | MIC | 7.8 |
| Hydrazone with 5-nitrothien-2-yl fragment | Bacillus cereus (ATCC 11778) | Broth Microdilution | MIC | 7.8 |
| Hydrazone with 5-nitrothien-2-yl fragment | Escherichia coli (ATCC 8739) | Broth Microdilution | MIC | 15.6 |
Experimental Protocols
The following are detailed protocols for the initial in vitro screening of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid for potential anticancer and antimicrobial activities.
Protocol 1: In Vitro Anticancer Activity - Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cell lines.
1. Materials:
-
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (Test Compound)
-
Human cancer cell lines (e.g., MDA-MB-231, PPC1, A375)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Cell Culture: Culture the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.
-
Cell Seeding: Harvest the cells using Trypsin-EDTA, perform a cell count, and seed 5 x 10³ cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 72 hours in a CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the EC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the minimum concentration of the test compound that inhibits the visible growth of a microorganism.
1. Materials:
-
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (Test Compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Microplate reader (optional)
2. Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of twofold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Bioactivity of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidinone scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neurological effects.[1][2][3][4][5] This document provides a comprehensive guide to a panel of cell-based assays for characterizing the biological activity of the novel compound, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. The proposed assays are designed to screen for potential cytotoxic, anti-proliferative, and anti-migratory activities, which are common endpoints for compounds with similar structural features.[6][7][8][9]
Predicted Biological Activities and Proposed Assays
Given the prevalence of anticancer properties in structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives, the primary focus of this protocol is to evaluate the compound's potential as an anti-cancer agent.[6][7][8][9][10][11] The following cell-based assays are recommended for a comprehensive initial screening:
-
Cell Viability and Cytotoxicity Assay (MTT Assay): To determine the compound's effect on cell viability and to calculate the half-maximal inhibitory concentration (IC50).[6][7]
-
Cell Proliferation Assay (BrdU Assay): To specifically measure the inhibition of DNA synthesis and cell proliferation.
-
Cell Migration Assay (Wound Healing Assay): To assess the compound's ability to inhibit cancer cell migration, a key process in metastasis.[6][7]
-
Apoptosis Assay (Annexin V/PI Staining): To investigate if the compound induces programmed cell death.
-
Colony Formation Assay: To evaluate the long-term effect of the compound on the ability of single cells to form colonies.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow:
Figure 1: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MDA-MB-231, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 10 | 0.95 | 76.0 |
| 25 | 0.63 | 50.4 |
| 50 | 0.31 | 24.8 |
| 100 | 0.15 | 12.0 |
Cell Migration (Wound Healing Assay)
This assay assesses the ability of a compound to inhibit the migration of a cell monolayer.[6][7]
Experimental Workflow:
Figure 2: Workflow for the wound healing cell migration assay.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate to create a confluent monolayer.
-
Wound Creation: Use a sterile 200 µL pipette tip to create a linear scratch in the monolayer.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing the test compound at a non-toxic concentration (determined from the MTT assay).
-
Imaging: Capture images of the scratch at 0 hours and after 24 and 48 hours.
-
Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.
Data Presentation:
| Treatment | Time (h) | Wound Area (pixels²) | % Wound Closure |
| Control | 0 | 500,000 | 0 |
| 24 | 250,000 | 50 | |
| 48 | 50,000 | 90 | |
| Compound X (10 µM) | 0 | 500,000 | 0 |
| 24 | 400,000 | 20 | |
| 48 | 300,000 | 40 |
Potential Signaling Pathway for Investigation
Should 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid demonstrate significant anti-proliferative and apoptotic activity, a potential mechanism of action could involve the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Figure 3: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Further investigation into the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR) via Western Blotting would be a logical next step to elucidate the compound's mechanism of action.
Conclusion
The provided protocols offer a robust framework for the initial characterization of the biological activities of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. The data generated from these assays will be crucial for guiding further preclinical development and for understanding the therapeutic potential of this novel compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 5. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a Potential Chemical Probe
Disclaimer: The following application notes and protocols are provided as a guideline for the investigation of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a chemical probe. As of the date of this document, specific published data on the biological targets and applications of this particular compound are limited. The proposed applications are based on the known activities of structurally related compounds containing the 5-oxopyrrolidine-3-carboxylic acid scaffold. Researchers should independently validate these protocols and findings.
Introduction
The 5-oxopyrrolidine-3-carboxylic acid moiety is a versatile scaffold found in numerous biologically active compounds with a wide range of therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory activities. This document outlines the potential use of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems by interacting with a specific protein target. The fluorobenzyl group in this compound may enhance its binding affinity and selectivity for target proteins.
Based on the activities of similar pyrrolidine derivatives, one potential application for this compound is as an inhibitor of carbohydrate-processing enzymes, such as α-glucosidase.[1] α-Glucosidase is an enzyme involved in the breakdown of complex carbohydrates into glucose. Its inhibition is a therapeutic target for the management of type 2 diabetes.[1] This application note will focus on the use of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a potential α-glucosidase inhibitor.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂FNO₃ | PubChem |
| Molecular Weight | 237.23 g/mol | PubChem |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO and methanol | Generic |
Proposed Biological Target: α-Glucosidase
α-Glucosidase is a key enzyme in carbohydrate metabolism. The proposed mechanism of action for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is the competitive inhibition of this enzyme, leading to a delayed breakdown of carbohydrates and a subsequent reduction in postprandial glucose levels.
Quantitative Data
The following table presents hypothetical inhibitory data for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid against α-glucosidase. Acarbose, a known α-glucosidase inhibitor, is included for comparison. Researchers should generate their own data to validate these findings.
| Compound | Target | Assay Type | IC₅₀ (µM) |
| 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | α-Glucosidase (S. cerevisiae) | In vitro enzyme inhibition | 15.2 ± 2.1 |
| Acarbose | α-Glucosidase (S. cerevisiae) | In vitro enzyme inhibition | 2.5 ± 0.4 |
Experimental Protocols
Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
The synthesis of the title compound can be achieved through the reaction of itaconic acid with 4-fluorobenzylamine.
Materials:
-
Itaconic acid
-
4-Fluorobenzylamine
-
Deionized water
-
Ethanol
Procedure:
-
A mixture of itaconic acid (1.1 equivalents) and 4-fluorobenzylamine (1.0 equivalent) in deionized water is refluxed for 6-8 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with cold water.
-
The solid is recrystallized from ethanol to yield pure 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro α-Glucosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of the compound against α-glucosidase from Saccharomyces cerevisiae.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of α-glucosidase (1 U/mL) in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of the test compound and acarbose in DMSO (e.g., 10 mM). Serially dilute these stock solutions with buffer to obtain a range of concentrations.
-
In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.
-
Add 50 µL of the test compound or control at various concentrations to the respective wells. A buffer-only control should also be included.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of 5 mM pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the test compound.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Concluding Remarks
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid represents a promising scaffold for the development of novel chemical probes. The provided protocols offer a starting point for investigating its potential as an α-glucosidase inhibitor. Further studies, including kinetic analysis to determine the mode of inhibition and cell-based assays to assess its efficacy in a biological context, are recommended. The versatility of the 5-oxopyrrolidine-3-carboxylic acid core suggests that this compound could also be explored for other potential biological targets.
References
Application Notes and Protocols: Synthesis of Functionalized 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and its subsequent functionalization. The described methodologies are based on established synthetic routes for analogous compounds and are intended to guide researchers in the preparation of novel derivatives for potential therapeutic applications.
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key structural motif found in numerous biologically active molecules. Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a 4-fluorobenzyl group at the N1 position and further functionalization at the C3 carboxylic acid moiety can lead to the generation of novel chemical entities with potentially enhanced efficacy and modulated pharmacokinetic profiles. The fluorobenzyl group is of particular interest in medicinal chemistry as the fluorine atom can improve metabolic stability and binding affinity.
This document outlines the synthesis of the parent acid followed by its conversion to a versatile carbohydrazide intermediate. This intermediate can then be readily derivatized to generate a library of functionalized analogs, such as hydrazones, which have shown significant potential as bioactive compounds.[1][2][3][4]
Synthetic Pathway Overview
The synthesis commences with the Michael addition of 4-fluorobenzylamine to itaconic acid, followed by an intramolecular cyclization to yield the desired 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. Subsequent esterification and reaction with hydrazine hydrate afford the key carbohydrazide intermediate. This intermediate serves as a scaffold for further diversification.
References
- 1. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid synthesis yield improvement
Welcome to the Technical Support Center for the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. This guide provides troubleshooting advice, detailed protocols, and comparative data to help researchers and drug development professionals optimize their synthesis and improve yields.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and its analogs.
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is the condensation reaction between 4-fluorobenzylamine and itaconic acid. The reaction typically proceeds by forming an intermediate, 4-((4-fluorobenzyl)amino)-3-carboxybutanoic acid, which then undergoes intramolecular cyclization to form the desired 5-oxopyrrolidine ring. This reaction is often performed by heating the reactants in a suitable solvent, like water, or under solvent-free conditions.[1][2][3]
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?
A2: Low yields can stem from several factors. The most critical parameters to optimize are:
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Reaction Temperature and Time: The cyclization step can be slow. Ensure the reaction is heated to reflux for a sufficient duration (e.g., 12-24 hours) to drive the reaction to completion.[1][3] Incomplete cyclization is a common reason for low yields.
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Purity of Starting Materials: Impurities in either 4-fluorobenzylamine or itaconic acid can lead to side reactions and lower the yield. Verify the purity of your reagents before starting.
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pH Control during Workup: The product is an acid and is typically purified by dissolving it in a basic solution and then re-precipitating it by adding acid.[1][3] Precise pH control is crucial. If the pH is not acidic enough during precipitation (target pH ~1), a significant portion of the product may remain dissolved in the aqueous phase.[1]
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Solvent Choice: While water is a common solvent due to its low cost and safety, exploring high-boiling point polar solvents or even solvent-free conditions at high temperatures (140–165 °C) might improve reaction rates and yields for certain substrates.[1][2]
Q3: The reaction seems to stall, leaving a significant amount of starting material. What can I do to improve conversion?
A3: To improve conversion rates:
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Extend Reaction Time: As seen in analogous syntheses, reaction times of 12 to 22 hours are common.[1][3] Consider extending your reflux time and monitoring the reaction progress using a suitable technique like TLC or LC-MS.
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Increase Temperature: If using a solvent other than water, ensure the temperature is high enough to facilitate the dehydration and cyclization step. If the reaction is proceeding slowly at water's reflux temperature, a higher boiling point solvent could be considered, or a switch to a solvent-free high-temperature approach.[2]
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Check Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of one reactant (e.g., 1.1 to 1.2 equivalents of itaconic acid) can sometimes help drive the reaction to completion.
Q4: I am experiencing significant product loss during the purification/workup stage. How can I optimize the recovery?
A4: Product loss during workup is often a mechanical or solubility issue.
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Refine the Precipitation Step: After dissolving the crude product in an aqueous base (like 5% NaOH), ensure any insoluble impurities are thoroughly removed by filtration. When acidifying the filtrate, add the acid (e.g., concentrated HCl) slowly while stirring vigorously in an ice bath to encourage the formation of a filterable precipitate. Check the final pH to ensure it is ~1 for maximum precipitation.[1]
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Washing the Precipitate: Wash the filtered product with cold water to remove inorganic salts. Avoid excessive washing or using organic solvents in which the product might be partially soluble.
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Secondary Extraction: If you suspect the product has some solubility in the acidic aqueous filtrate, you can perform an extraction with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved material.
Data Presentation: Reaction Conditions for Analogous Compounds
The following table summarizes reaction conditions used for the synthesis of structurally similar N-substituted 5-oxopyrrolidine-3-carboxylic acids, providing a basis for optimization.
| Amine Reactant | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2,4-Difluoroaniline | Water | Reflux | 22 | 73% | [1] |
| N-(4-aminophenyl)acetamide | Water | Reflux | 12 | 96% | [3] |
| 4-Aminobenzenesulfonamides | Solvent-free | 140–165 °C | N/A | N/A | [2] |
| 3,4,5-Trimethoxyaniline | Methanol (for esterification) | Reflux | 8 | N/A | [4] |
Experimental Protocols
This section provides a detailed methodology for the synthesis based on established procedures for analogous compounds.
Protocol 1: Synthesis via Reflux in Aqueous Medium
This protocol is adapted from the synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[1]
-
Reaction Setup:
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In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzylamine (1.0 eq.), itaconic acid (1.2-1.4 eq.), and deionized water (approx. 2 mL per gram of amine).
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Stir the mixture to ensure a homogenous suspension.
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-
Reflux:
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Heat the mixture to reflux (approximately 100 °C) with continuous stirring.
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Maintain the reflux for 22 hours. Monitor the reaction progress periodically via TLC or LC-MS if desired.
-
-
Isolation of Crude Product:
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After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
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The crude product should precipitate out of the solution.
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Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
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-
Purification:
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Dissolve the filtered precipitate in an aqueous 5% sodium hydroxide solution.
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Filter the solution to remove any insoluble impurities.
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Cool the clear filtrate in an ice bath and acidify it to pH 1 by slowly adding concentrated hydrochloric acid with vigorous stirring.
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Collect the purified white precipitate by vacuum filtration.
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Wash the final product with cold deionized water and dry it under a vacuum.
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Visualizations
Diagram 1: General Synthesis and Purification Workflow
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid stability and storage conditions
This technical support center provides guidance on the stability and storage of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, addressing common questions and troubleshooting potential issues encountered during research and development. The information is based on the general chemical properties of related pyrrolidinone carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid?
For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] Storage at 2-8°C is a common recommendation for similar carboxylic acid compounds to minimize potential degradation over time.[4]
Q2: Is 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid sensitive to light?
Q3: How should I handle the compound for routine laboratory use?
Handle the compound in a well-ventilated area or under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid generating dust if it is in solid form.[3] For weighing and preparing solutions, bring the container to room temperature before opening to prevent moisture condensation.
Q4: What solvents are suitable for dissolving 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid?
Based on its structure, the compound is predicted to be slightly soluble in water.[4] Organic solvents such as methanol, ethanol, DMSO, and DMF are likely to be suitable for preparing stock solutions. It is recommended to perform small-scale solubility tests to determine the best solvent for your specific application.
Q5: Is the compound stable in aqueous solutions?
The stability of the compound in aqueous solutions can be pH-dependent. The lactam ring in the pyrrolidinone structure could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. For experiments in aqueous buffers, it is advisable to prepare fresh solutions and avoid prolonged storage unless stability has been confirmed under your specific conditions.
Stability and Storage Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (refrigerated) for long-term storage. | To slow down potential degradation processes. |
| Light | Protect from light. Store in an amber or opaque container. | To prevent photodegradation.[1][5] |
| Moisture | Store in a tightly sealed container in a dry place. | To prevent hydrolysis and absorption of moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if available, especially for long-term storage. | To prevent potential oxidation. |
| pH (in solution) | Prepare fresh solutions. If storage is necessary, buffer at a neutral pH and store at low temperatures. | To minimize the risk of acid- or base-catalyzed hydrolysis of the lactam ring. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Review storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature. Prepare fresh stock solutions. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Degradation of the compound. | Consider potential degradation pathways such as hydrolysis of the lactam ring. Prepare fresh samples and analyze them promptly. |
| Poor solubility | Use of an inappropriate solvent. | Test solubility in a small range of solvents (e.g., methanol, ethanol, DMSO, DMF) to find the most suitable one for your desired concentration. |
| Change in physical appearance (e.g., color, clumping) | Absorption of moisture or degradation. | Discard the reagent if significant changes are observed. Ensure the container is brought to room temperature before opening to prevent moisture condensation. |
Experimental Workflow for Handling and Storage
Caption: Recommended workflow for receiving, storing, and handling 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid to ensure its stability.
Potential Degradation Pathway
Caption: A potential degradation pathway via hydrolysis of the lactam ring, which may occur under harsh acidic or basic conditions.
References
Overcoming solubility issues with 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common experimental issues.
Troubleshooting Guide
Q1: My compound, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, is not dissolving in my desired aqueous buffer. What steps can I take to improve its solubility?
A1: Poor aqueous solubility is a common issue for organic molecules like 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. Here is a systematic approach to troubleshoot and enhance its solubility:
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pH Adjustment: Since your compound is a carboxylic acid, its solubility is highly dependent on the pH of the solution. In acidic or neutral aqueous solutions, the carboxylic acid group will be protonated and less polar, leading to lower solubility. By increasing the pH to a basic level (e.g., pH > 8), the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.[1][2]
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Co-solvent Systems: If pH adjustment alone is insufficient or not compatible with your experimental design, consider using a co-solvent system.[3] A small amount of a water-miscible organic solvent in which your compound is soluble can significantly increase the solvating power of the aqueous solution. Common co-solvents include ethanol, DMSO, and DMF.[3]
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Particle Size Reduction: The dissolution rate of a compound can be increased by reducing its particle size, which in turn increases the surface area available for solvation.[4][5] For laboratory-scale experiments, techniques like grinding with a mortar and pestle or sonication can be employed.[4]
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Use of Surfactants: Surfactants can be used to form micelles that encapsulate the poorly soluble compound, thereby increasing its apparent solubility in an aqueous medium.[6]
The following workflow diagram illustrates a systematic approach to addressing solubility issues with your compound.
Frequently Asked Questions (FAQs)
Q2: What is the expected solubility of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in common laboratory solvents?
| Solvent Type | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble | The carboxylic acid and lactam groups can form hydrogen bonds with protic solvents, but the nonpolar fluorobenzyl group will limit solubility. Solubility in water is expected to be low at neutral pH.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate the polar functional groups of the molecule. |
| Nonpolar | Hexane, Toluene | Insoluble | The molecule has significant polarity due to the carboxylic acid and lactam groups, making it incompatible with nonpolar solvents. |
| Aqueous Base | Dilute NaOH, KOH | Soluble | The carboxylic acid will be deprotonated to form a highly soluble carboxylate salt.[7][8] |
Q3: How does the fluorobenzyl group in the molecule affect its solubility compared to a non-fluorinated analog?
A3: The presence of a fluorine atom on the benzyl group can have a modest impact on the molecule's solubility. Fluorine is highly electronegative, which can increase the polarity of the C-F bond. However, the overall effect on aqueous solubility is often not dramatic and can be complex. In some cases, the introduction of fluorine can slightly increase lipophilicity, potentially leading to a slight decrease in aqueous solubility compared to the non-fluorinated analog.
Q4: Are there any potential stability issues I should be aware of when trying to solubilize this compound?
A4: Carboxylic acids are generally stable compounds. However, when working with basic solutions to enhance solubility, it is important to consider the stability of other functional groups in the molecule. The lactam ring in 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid could be susceptible to hydrolysis under strong basic conditions, especially with prolonged exposure or at elevated temperatures. It is recommended to use the minimum amount of base necessary to achieve dissolution and to prepare fresh solutions for your experiments.
The following diagram illustrates the relationship between the chemical properties of a compound and the strategies for solubility enhancement.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using pH Adjustment
Objective: To prepare a stock solution of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in an aqueous buffer by pH adjustment.
Materials:
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1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
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Deionized water or desired aqueous buffer
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1 M Sodium Hydroxide (NaOH) solution
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pH meter or pH indicator strips
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Volumetric flasks
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Magnetic stirrer and stir bar
Procedure:
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Weigh the desired amount of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and add it to a volumetric flask.
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Add approximately 80% of the final volume of deionized water or buffer to the flask.
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Place the flask on a magnetic stirrer and add a stir bar. Begin stirring the suspension.
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Slowly add the 1 M NaOH solution dropwise while monitoring the pH of the solution.
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Continue adding NaOH until the solid has completely dissolved and the pH is in the desired basic range (e.g., pH 8-9).
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Once the compound is fully dissolved, add deionized water or buffer to reach the final volume.
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Mix the solution thoroughly.
Protocol 2: Laboratory-Scale Particle Size Reduction by Grinding
Objective: To increase the dissolution rate of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid by reducing its particle size.
Materials:
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1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
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Agate or ceramic mortar and pestle
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Spatula
Procedure:
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Place a small amount of the crystalline 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid into a clean, dry mortar.
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Use the pestle to gently grind the solid material with a circular motion.
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Continue grinding for 5-10 minutes, periodically scraping the sides of the mortar with a spatula to ensure all the material is being ground.
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The resulting powder should be finer and have a larger surface area, which can lead to a faster dissolution rate when added to a solvent.[4]
References
Technical Support Center: 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid?
The most common and straightforward synthesis involves a tandem aza-Michael addition and cyclization reaction between 4-fluorobenzylamine and itaconic acid. The reaction is typically carried out by refluxing the two starting materials in a suitable solvent, such as water.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can be attributed to several factors:
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Incomplete Reaction: The reaction time may be insufficient for the reaction to go to completion.
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Isomerization of Itaconic Acid: Under the reaction conditions, itaconic acid can isomerize to the less reactive mesaconic acid or citraconic acid.[1]
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Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures could lead to degradation of starting materials or products.
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Poor Quality of Starting Materials: Impurities in the 4-fluorobenzylamine or itaconic acid can interfere with the reaction.
Q3: I am observing significant impurities in my final product. What are the likely byproducts?
The primary byproducts in this reaction are typically:
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Unreacted Starting Materials: Residual 4-fluorobenzylamine and itaconic acid may be present.
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Intermediate Product: The uncyclized intermediate, 4-((4-fluorobenzyl)amino)-2-(carboxymethyl)butanoic acid, may be present if the cyclization is incomplete.
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Isomers of Itaconic Acid: Mesaconic acid and citraconic acid, if formed, may co-precipitate with the product.
Q4: What are the recommended purification methods for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid?
A common and effective purification strategy involves an acid-base workup followed by recrystallization. Since the product is a carboxylic acid, it can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) and washed with an organic solvent to remove non-acidic impurities.[2] The aqueous layer can then be acidified to precipitate the purified product, which can be further purified by recrystallization from a suitable solvent like ethanol or water.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Reaction conditions are not optimal. | - Ensure the reaction is heated to reflux. - Extend the reaction time (e.g., from 8 hours to 12-24 hours). - Confirm the quality and purity of starting materials. |
| Itaconic acid has isomerized. | - Consider adding the 4-fluorobenzylamine to a heated solution of itaconic acid to minimize the time itaconic acid is exposed to high temperatures alone. | |
| Product is an Oil or Gummy Solid | Presence of impurities, particularly the uncyclized intermediate. | - Perform an acid-base workup as described in the purification FAQ. - Attempt to crystallize the product from a different solvent system. |
| Multiple Spots on TLC Analysis | Incomplete reaction or presence of byproducts. | - If starting materials are present, continue the reaction for a longer duration. - If other spots are present, proceed with the acid-base purification to remove non-acidic impurities. The main product and acidic byproducts can then be separated by recrystallization. |
| Product is Discolored | Degradation of starting materials or product. | - Ensure the reaction is not overheated. - Purify the product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities. |
Experimental Protocol: Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is a general guideline based on the synthesis of analogous compounds.[2] Optimization may be required.
Materials:
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4-Fluorobenzylamine
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Itaconic acid
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Deionized water
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5% Sodium hydroxide solution
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Concentrated hydrochloric acid
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzylamine (1.0 equivalent) and itaconic acid (1.1 equivalents).
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Add deionized water to the flask (approximately 5-10 mL per gram of itaconic acid).
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Heat the mixture to reflux with stirring.
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Maintain the reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
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Filter the crude product and wash it with cold water.
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Suspend the crude product in water and add 5% sodium hydroxide solution dropwise until the solid dissolves completely.
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Wash the aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.
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Separate the aqueous layer and cool it in an ice bath.
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Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate should form.
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Filter the purified product, wash it with cold water, and dry it under vacuum.
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For further purification, recrystallize the product from ethanol or an ethanol/water mixture.
Quantitative Data on Byproduct Formation (Illustrative)
The following table provides an illustrative example of how reaction conditions can influence the product and byproduct distribution. The percentages are hypothetical and serve to demonstrate potential trends.
| Reaction Condition | Product Yield (%) | Uncyclized Intermediate (%) | Itaconic Acid Isomers (%) |
| Water, Reflux, 8h | 75 | 15 | 10 |
| Water, Reflux, 24h | 85 | 5 | 10 |
| Ethanol, Reflux, 8h | 60 | 25 | 15 |
| Water, 80°C, 12h | 65 | 20 | 5 |
Visualizations
Caption: Reaction pathway for the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: Potential isomerization byproducts of itaconic acid.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid?
A1: The most common and direct method is the reaction of 4-fluorobenzylamine with itaconic acid. This reaction typically proceeds through an initial Michael addition of the amine to the double bond of itaconic acid, followed by an intramolecular cyclization (amidation) that forms the pyrrolidinone ring with the elimination of a water molecule.[1][2] This process is often carried out by heating the reactants in a suitable solvent.[2]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 4-fluorobenzylamine and itaconic acid. The purity of these reagents is crucial for achieving high yields and minimizing side products.
Q3: Which solvents are recommended for this reaction?
A3: High-boiling point, polar solvents are generally preferred to facilitate the dehydration and cyclization step. Water is a common and environmentally friendly choice.[1][2] Other solvents like glacial acetic acid have also been used for the synthesis of similar compounds.[3] The choice of solvent can influence reaction time and temperature requirements.
Q4: Is a catalyst required for this synthesis?
A4: The reaction between an amine and itaconic acid can often proceed without an explicit catalyst, especially at elevated temperatures (reflux).[1][2] The carboxylic acid groups present in itaconic acid can facilitate the necessary proton transfers. However, for some analogous reactions, acid or base catalysts might be employed to improve reaction rates, though this is not typically required for this specific transformation.
Experimental Workflow & Synthesis Protocol
The following diagram outlines the general workflow for the synthesis, purification, and analysis of the target compound.
Caption: General experimental workflow for the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for analogous compounds.[1][2]
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Charging the Reaction Vessel: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine itaconic acid (e.g., 1.1 to 1.5 molar equivalents) and 4-fluorobenzylamine (1.0 molar equivalent).
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Adding the Solvent: Add water (or another selected solvent) to achieve a suitable concentration (e.g., 2-4 mL of water per gram of amine).
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Reaction: Heat the mixture to reflux (approximately 100°C if using water) and maintain this temperature with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
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Work-up:
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Cool the reaction mixture to room temperature, and then further in an ice bath.
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If the product precipitates, it can be collected by filtration. If it remains dissolved, the product can often be precipitated by acidifying the solution with hydrochloric acid to a pH of approximately 1-2.[1]
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Filter the resulting solid precipitate and wash it with cold water.
-
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Purification:
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The crude product can be purified by recrystallization. A common method involves dissolving the solid in a 5% aqueous sodium hydroxide or sodium carbonate solution, filtering to remove any insoluble impurities, and then re-precipitating the pure acid by acidifying the filtrate with HCl.[1][2]
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Alternatively, recrystallization from a suitable solvent system (e.g., water/ethanol mixture) can be employed.
-
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Drying and Analysis: Dry the purified product under vacuum. Characterize the final compound by NMR, IR, and mass spectrometry to confirm its identity and purity, and determine its melting point.
Troubleshooting Guide
Low yields, incomplete reactions, or purification difficulties are common challenges. The following guide provides structured advice for addressing these issues.
Caption: A troubleshooting decision tree for common synthesis issues.
Data on Optimizing Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Expected Outcome / Remarks |
| Solvent | Water | Glacial Acetic Acid | Toluene (with Dean-Stark) | Water is a green and effective solvent. Acetic acid can increase the rate but may require more rigorous purification. Toluene allows for azeotropic removal of water. |
| Temperature | 100°C (Reflux) | 120°C (Reflux) | 80°C | Higher temperatures generally favor the final cyclization/dehydration step but may lead to side products. Lower temperatures may result in incomplete reactions.[6] |
| Reactant Ratio (Itaconic Acid:Amine) | 1:1 | 1.2:1 | 1.5:1 | A slight excess of itaconic acid can help drive the reaction to completion, but a large excess may complicate purification. |
| Reaction Time | 8 hours | 16 hours | 24 hours | Reaction should be monitored by TLC to determine the optimal time, avoiding prolonged heating which can cause degradation. |
| Catalyst | None | p-Toluenesulfonic acid | None | The reaction generally proceeds without a catalyst. An acid catalyst may speed up the reaction but can also promote side reactions. |
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Analytical challenges in characterizing 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges during the characterization of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant peak tailing for the main analyte peak. What are the common causes and solutions?
A1: Peak tailing is a common issue for acidic compounds like 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, often due to secondary interactions with the stationary phase. Here are the primary causes and troubleshooting steps:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety, causing tailing.
-
Solution: Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate buffer). This protonates the silanol groups, minimizing unwanted interactions.
-
-
Insufficient Buffer Capacity: An unbuffered or inadequately buffered mobile phase can lead to inconsistent ionization of the analyte, resulting in poor peak shape.
-
Solution: Use a buffer at a concentration of 10-25 mM and ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Typical Peak Asymmetry Acceptance Criteria
| Parameter | Acceptance Range |
| Tailing Factor (Tf) or Asymmetry Factor (As) | 0.9 - 1.5[1][2][3] |
Q2: How can I resolve the enantiomers of this chiral compound?
A2: Chiral separation can be achieved using either a direct or indirect approach. The direct approach using a chiral stationary phase (CSP) is generally preferred.
-
Recommended Approach: Use a polysaccharide-based CSP, such as a derivatized cellulose or amylose column. These columns have broad selectivity for a wide range of chiral compounds.
-
Mobile Phase Considerations: For acidic compounds, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase (typically a mixture of hexane/isopropanol or hexane/ethanol) is often necessary to achieve good peak shape and resolution.
-
Alternative: If a suitable CSP is not available, derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral reversed-phase column is an option.
Q3: I am struggling to retain this polar compound on a standard C18 column. What can I do?
A3: Due to its polarity, this compound may exhibit poor retention on traditional C18 columns, especially with highly aqueous mobile phases.
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for polar analytes.
-
Phenyl-Hexyl Columns: These columns can also provide good retention for polar compounds in 100% aqueous mobile phases.[4]
-
Adjust Mobile Phase: Ensure the mobile phase is appropriately buffered at a low pH to suppress the ionization of the carboxylic acid, which will increase its hydrophobicity and retention on a reversed-phase column.
Experimental Protocol: Reversed-Phase HPLC Method
This protocol provides a starting point for the analysis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile at 0.5 mg/mL |
Section 2: Mass Spectrometry (MS) Analysis
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected ions in the mass spectrum that do not correspond to the parent ion. What could be the cause?
A1: This is likely due to in-source fragmentation, a common phenomenon for compounds with labile functional groups or when using higher energy ionization settings.
-
In-Source Fragmentation: The fluorobenzyl group can be susceptible to fragmentation in the ESI source. You may observe a fragment corresponding to the loss of the 4-fluorobenzyl group.
-
Solution: Optimize the ESI source parameters to use the softest possible ionization conditions. This includes reducing the fragmentor/capillary voltage and nozzle voltage.[5] A systematic optimization of these parameters is recommended to maximize the parent ion signal while minimizing fragmentation.[5][6]
-
-
Metastable Ions: Some ions may fragment between the ion source and the mass analyzer.
Q2: What are the expected ions for this compound in positive and negative ion modes?
A2: Based on the structure, the following ions are expected:
| Ion Mode | Expected Ion | m/z (calculated) |
| Positive ESI | [M+H]⁺ | 238.0874 |
| Negative ESI | [M-H]⁻ | 236.0728 |
Q3: How can I improve the sensitivity of my LC-MS analysis for this compound?
A3: Optimizing both the chromatography and the MS parameters is crucial for achieving high sensitivity.
-
Chromatographic Optimization: Ensure the compound is eluting as a sharp, symmetrical peak. Poor chromatography will lead to a lower signal-to-noise ratio. Refer to the HPLC troubleshooting section for guidance.
-
MS Parameter Optimization:
-
Ionization Source: Optimize gas flows (nebulizer, drying gas), temperatures, and voltages to maximize the signal for the ion of interest.
-
Collision Energy (for MS/MS): If performing tandem MS, optimize the collision energy to obtain characteristic fragment ions for sensitive and specific detection.
-
Experimental Protocol: LC-MS Method
This protocol provides a starting point for LC-MS analysis.
| Parameter | Condition |
| LC System | Refer to the Reversed-Phase HPLC Method above |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3500 V (Positive), -3000 V (Negative) |
| Fragmentor Voltage | 120 V (start optimization here) |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 325 °C |
| Nebulizer Pressure | 40 psi |
| Scan Range | m/z 50-500 |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The carboxylic acid proton signal is very broad or not visible in the ¹H NMR spectrum. Is this normal?
A1: Yes, this is a common observation for carboxylic acid protons.
-
Chemical Exchange: The acidic proton can undergo chemical exchange with residual water in the NMR solvent, leading to significant peak broadening. In some cases, the peak may be so broad that it is indistinguishable from the baseline.
-
Confirmation: To confirm the presence of the carboxylic acid proton, you can add a drop of D₂O to the NMR tube and re-acquire the spectrum. The acidic proton will exchange with deuterium, and its signal will disappear.
Q2: What are the expected chemical shifts for the key protons and carbons?
A2: The following table provides an estimation of the expected chemical shifts. Actual values may vary depending on the solvent and concentration.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad) | 170 - 180 |
| Lactam Carbonyl (-C=O) | - | 175 - 185 |
| Aromatic Protons (-C₆H₄F) | 7.0 - 7.5 | 115 - 165 |
| Benzyl Methylene (-CH₂-) | 4.5 - 5.0 | 45 - 55 |
| Pyrrolidine Ring Protons | 2.0 - 4.0 | 25 - 60 |
Q3: How can I identify potential impurities from the synthesis in the NMR spectrum?
A3: Common impurities may arise from starting materials or side reactions.
-
Starting Materials: Look for signals corresponding to itaconic acid or 4-fluorobenzylamine.
-
Ring-Opened Product: In the presence of water, especially under harsh pH conditions, the lactam ring could potentially hydrolyze. This would result in a different set of signals, including a primary amine.
-
Solvent Impurities: Be aware of residual solvent peaks from the synthesis and purification steps.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation (Solution-State):
-
Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The compound's polarity suggests good solubility in these solvents.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
-
-
Sample Preparation (Solid-State):
Section 4: Solid-State Characterization
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is solid-state characterization important for this compound?
A1: As this compound is a potential active pharmaceutical ingredient (API), its solid-state properties can significantly impact its stability, solubility, and bioavailability. Key aspects to investigate include:
-
Polymorphism: The ability of the compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties. A thorough polymorph screen is essential to identify the most stable form for development.[3][9][10][11][]
-
Hygroscopicity: The tendency of the material to absorb moisture from the atmosphere. Water uptake can affect the physical and chemical stability of the compound.[][14]
Q2: How do I perform a polymorph screen?
A2: A polymorph screen involves recrystallizing the compound under a wide variety of conditions to encourage the formation of different crystalline forms.[15]
-
General Approach:
-
Dissolve the compound in a diverse range of solvents (varying in polarity, hydrogen bonding ability, etc.).
-
Induce crystallization through various methods: slow evaporation, fast evaporation, cooling crystallization, anti-solvent addition, and slurry experiments.
-
Analyze the resulting solids using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify different crystalline forms.[9]
-
Q3: How can I assess the hygroscopicity of my compound?
A3: Dynamic Vapor Sorption (DVS) is the preferred method for evaluating hygroscopicity.[][14][16][17][18]
-
DVS Analysis: This technique measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature. The resulting sorption/desorption isotherm provides information on the extent and rate of water uptake.
Hygroscopicity Classification (based on % weight gain at 25°C and 80% RH)
| Classification | % Weight Gain |
| Non-hygroscopic | < 0.2 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Moderately hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
Experimental Protocol: Polymorphism Screen and Hygroscopicity Testing
-
Polymorphism Screen Protocol:
-
Prepare saturated solutions of the compound in at least 10-15 different solvents at an elevated temperature.
-
Aliquot the solutions into separate vials for different crystallization methods:
-
Slow Evaporation: Leave vials loosely capped at room temperature.
-
Fast Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Cooling Crystallization: Slowly cool the saturated solutions to 5 °C.
-
Anti-Solvent Addition: Add a poor solvent to the saturated solutions to induce precipitation.
-
-
Prepare slurries of the compound in various solvents and agitate at room temperature for several days.
-
Isolate all solid materials and analyze by XRPD and DSC.
-
-
Hygroscopicity Testing Protocol (DVS):
-
Place 10-15 mg of the sample in the DVS instrument.
-
Dry the sample under a stream of dry nitrogen (0% RH) at 25 °C until a stable mass is achieved.
-
Increase the RH in steps (e.g., 10% increments) from 0% to 90% RH, allowing the sample to equilibrate at each step.
-
Decrease the RH in the same steps back to 0% RH to assess hysteresis.
-
Plot the change in mass versus RH to generate the sorption/desorption isotherm.
-
Section 5: Workflow and Pathway Diagrams (Graphviz)
Troubleshooting Workflow for HPLC Peak Tailing
Caption: A logical workflow for troubleshooting HPLC peak tailing.
General Analytical Characterization Pathway
Caption: A typical pathway for the analytical characterization of a new chemical entity.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Screening Polymorphs of APIs – Pharma.Tips [pharma.tips]
- 10. acdlabs.com [acdlabs.com]
- 11. pharmtech.com [pharmtech.com]
- 14. public.jenck.com [public.jenck.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 1-substituted 5-oxopyrrolidine-3-carboxylic acids like this one?
A1: The most prevalent and straightforward method involves the condensation reaction of a primary amine with itaconic acid.[1][2] In this specific case, 4-fluorobenzylamine is reacted with itaconic acid, typically by heating in a suitable solvent such as water.[1][3] The reaction proceeds through an intermediate, 4-(arylamino)-3-carboxybutanoic acid, which is usually not isolated as it undergoes cyclization in situ to form the desired 5-oxopyrrolidine ring structure.[3]
Q2: What are the critical parameters to control during the scale-up of the reaction between 4-fluorobenzylamine and itaconic acid?
A2: When scaling up, the following parameters are crucial:
-
Temperature Control: The reaction is typically run at reflux. Maintaining consistent heating and monitoring for any potential exotherms is critical on a larger scale.
-
Stoichiometry: While a slight excess of itaconic acid can be used to ensure full conversion of the amine, a large excess can complicate purification.[3] Careful control of molar ratios is essential.
-
Agitation: Efficient stirring is necessary to ensure the reaction mixture is homogeneous, especially as the product may precipitate out of the solution upon formation.[3]
-
Reaction Time: The reaction time can be significant, often ranging from 12 to 22 hours.[1][3] Reaction progress should be monitored by techniques like TLC or HPLC to determine the optimal endpoint.[3]
Q3: My overall yield is low. What are the potential causes and how can I troubleshoot this?
A3: Low yield can stem from several factors:
-
Incomplete Reaction: Verify the reaction has gone to completion using TLC or NMR analysis of a crude sample. If starting material is present, consider extending the reaction time or slightly increasing the temperature.
-
Product Loss During Workup: The product is typically purified by precipitation. Ensure the pH is adjusted correctly during the acidification step to maximize precipitation.[3] Avoid using an excessive volume of solvent for washing the filtered product, as it may have some solubility.
-
Side Reactions: Undesired reactions, such as dehydrogenation or ring-opening of the pyrrolidinone core, can occur under harsh conditions.[4] While less common in this specific synthesis, ensure the temperature does not significantly exceed the reflux point and that the pH is not overly acidic or basic for prolonged periods during workup.[4]
Q4: How do I effectively purify the final product on a large scale?
A4: A common and scalable purification method involves a dissolution-precipitation cycle. The crude product, which may contain unreacted itaconic acid, is filtered and then dissolved in a dilute aqueous basic solution, such as 5% sodium hydroxide or sodium carbonate.[1][3] Any insoluble impurities are removed by filtration. The filtrate is then acidified with an acid like HCl to a pH of 1-5, causing the purified product to precipitate.[1][3] The solid is then filtered, washed with water, and dried. For higher purity, recrystallization from a suitable solvent system, such as a methanol/water mixture, can be performed.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Issue | Potential Cause | Recommended Solution |
| Reaction Stalls / Incomplete Conversion | Insufficient heating or reaction time. | Ensure the reaction mixture is maintained at a steady reflux. Monitor the reaction using TLC or HPLC and extend the reaction time if necessary. |
| Poor quality of starting materials. | Verify the purity of 4-fluorobenzylamine and itaconic acid using standard analytical techniques (e.g., NMR, melting point). | |
| Product is an Oil or Gummy Solid | Presence of impurities. | Ensure the workup procedure is followed carefully. The crude product can be triturated with a non-polar solvent like diethyl ether to induce crystallization. If the issue persists, consider column chromatography, although this is less ideal for very large scales. |
| Insufficient acidification during precipitation. | Check the pH of the aqueous solution after adding acid. Ensure it is sufficiently low (pH 1-2) to fully protonate the carboxylic acid and cause precipitation.[3] | |
| Difficulty Filtering the Precipitated Product | Very fine particle size. | Allow the precipitate to digest (sit in the mother liquor) for a period before filtration to allow particles to grow. Using a filter aid like Celite® may also be beneficial on a larger scale. |
| Product Contaminated with Itaconic Acid | Inefficient purification. | The standard purification method of dissolving the crude product in a basic solution and re-precipitating should effectively remove excess itaconic acid, which is more water-soluble.[3] Ensure the crude solid is thoroughly washed with water after the initial filtration. |
Experimental Protocols
Synthesis of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is adapted from established methods for similar 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][3]
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-fluorobenzylamine (1.0 eq), itaconic acid (1.1 - 1.5 eq), and water (approx. 2 mL per gram of amine).
-
Reaction: Heat the stirred mixture to reflux (approximately 100°C) and maintain for 12-24 hours. Monitor the reaction's progress by TLC or HPLC.
-
Initial Isolation: Once the reaction is complete, cool the mixture to room temperature. The crude product will often precipitate. Filter the solid and wash it with cold water.
-
Purification: a. Transfer the crude solid to a new vessel and add a 5% aqueous solution of sodium hydroxide or sodium carbonate until the solid dissolves completely. b. Filter the solution to remove any insoluble impurities. c. With vigorous stirring, slowly add concentrated hydrochloric acid to the filtrate until the pH reaches approximately 1-2. d. A white precipitate of the purified product will form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Final Isolation: Filter the purified product, wash thoroughly with cold water to remove residual salts, and dry under vacuum at 50-60°C to a constant weight.
Synthesis and Purification Workflow
Caption: A workflow diagram illustrating the key stages of synthesis and purification.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for diagnosing and resolving issues of low product yield.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-oxopyrrolidine-3-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 5-oxopyrrolidine-3-carboxylic acids?
A1: The most prevalent and straightforward method is the reaction of itaconic acid with a primary amine.[1][2][3] This reaction is typically performed by heating the reactants, often in a solvent like water or under solvent-free conditions.[3][4]
Q2: What are the typical yields for the synthesis of 5-oxopyrrolidine-3-carboxylic acids?
A2: Yields can vary significantly depending on the specific reactants and reaction conditions. However, yields are often reported in the range of 60% to over 90%.[2][3][5] For instance, the reaction of N-(4-aminophenyl)acetamide with itaconic acid in water at reflux has been reported to yield 96% of the corresponding 5-oxopyrrolidine-3-carboxylic acid.[3]
Q3: How can I purify the final 5-oxopyrrolidine-3-carboxylic acid product?
A3: Common purification techniques include recrystallization and acid-base extraction.[3][6] Recrystallization from a suitable solvent, such as water or ethanol, is often effective.[6][7] Acid-base extraction involves dissolving the crude product in an aqueous basic solution (like 5% sodium carbonate or sodium hydroxide), filtering to remove insoluble impurities, and then acidifying the filtrate to precipitate the purified carboxylic acid.[3][6]
Q4: Can the carboxylic acid group be esterified, and are there any common issues with this step?
A4: Yes, the carboxylic acid can be esterified, typically by reacting it with an alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid.[2][5] A potential pitfall is an incomplete reaction. To drive the equilibrium towards the ester, it is important to use an excess of the alcohol and ensure anhydrous conditions. Subsequent hydrolysis of the ester back to the carboxylic acid can also be challenging and may require prolonged heating with an acid or base.[8][9]
Troubleshooting Guides
Problem 1: Low Yield of the Desired 5-Oxopyrrolidine-3-Carboxylic Acid
| Potential Cause | Troubleshooting/Preventative Measures |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or other analytical techniques to determine the optimal reaction time. Increasing the temperature may improve the reaction rate, but be cautious of potential side reactions.[4] - Ensure Proper Stoichiometry: Use an appropriate molar ratio of reactants. An excess of one reactant may be beneficial in certain cases. |
| Side Reactions/Byproduct Formation | - Control Reaction Conditions: Byproduct formation can be sensitive to temperature and solvent. A systematic optimization of these parameters can help minimize unwanted side reactions.[4] - Choice of Amine: Highly reactive or sterically hindered amines may lead to different reaction pathways or incomplete conversion. |
| Product Loss During Work-up and Purification | - Optimize Extraction pH: When performing an acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic to fully deprotonate the carboxylic acid and the pH of the acidification step is low enough for complete protonation and precipitation.[10] - Choose an Appropriate Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures to maximize recovery.[7] |
Problem 2: Formation of Isomeric Byproducts
When using itaconic acid, the formation of the isomeric 4-carboxypyrrolidone can be a significant issue.
| Potential Cause | Troubleshooting/Preventative Measures |
| Reaction Mechanism and Kinetics | - Solvent and Temperature Control: The reaction pathway can be influenced by the solvent and temperature. Experiment with different solvent systems (polar protic, polar aprotic, non-polar) and a range of temperatures to favor the formation of the desired 3-carboxylic acid isomer.[4] |
| Nature of the Amine | - Amine Reactivity: The basicity and nucleophilicity of the amine can affect the regioselectivity of the addition to itaconic acid. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting/Preventative Measures |
| Presence of Unreacted Starting Materials | - Optimize Reaction Conditions: Ensure the reaction goes to completion to minimize the amount of unreacted starting materials in the crude product. - Acid-Base Extraction: Unreacted itaconic acid can be removed by careful acid-base extraction, as its pKa is different from the product.[10] |
| Similar Polarity of Product and Impurities | - Recrystallization: If impurities co-precipitate with the product, try a different recrystallization solvent or a solvent mixture to improve separation.[7][11] - Chromatography: While less common for the final acid, column chromatography of an ester derivative can be an effective purification method, followed by hydrolysis. |
| Product is an Oil or Does Not Crystallize | - Solvent Selection: The choice of solvent is critical for successful recrystallization. If the product oils out, try a different solvent or a solvent pair.[7] - Seeding: Introducing a small crystal of the pure product can sometimes induce crystallization. |
Problem 4: Issues with Stereochemistry (for Chiral Syntheses)
| Potential Cause | Troubleshooting/Preventative Measures |
| Racemization | - Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, reagents) to avoid racemization of existing stereocenters.[12] - Choice of Base: In reactions involving deprotonation, the choice of base can be critical. Weaker, non-nucleophilic bases are often preferred. |
| Poor Diastereo- or Enantioselectivity | - Chiral Catalysts and Auxiliaries: For asymmetric syntheses, the choice of chiral catalyst or auxiliary is crucial for achieving high stereoselectivity.[2][13] - Solvent Effects: The solvent can influence the transition state of the reaction and therefore the stereochemical outcome.[13] |
| Separation of Enantiomers/Diastereomers | - Chiral Chromatography: HPLC with a chiral stationary phase can be used to separate enantiomers.[14] - Diastereomeric Salt Formation: Reacting a racemic carboxylic acid with a chiral base can form diastereomeric salts that may be separable by fractional crystallization. |
Experimental Protocols
General Protocol for the Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid
This protocol is adapted from the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 equivalent) and itaconic acid (1.5 equivalents).
-
Solvent Addition: Add water to the flask (approximately 1.3 mL per gram of aniline).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.
-
Work-up:
-
Cool the reaction mixture.
-
Add 5% hydrochloric acid (approximately 1.3 mL per gram of aniline) and stir for 5 minutes.
-
Filter the resulting crystalline solid and wash with water.
-
-
Purification (Acid-Base Extraction):
-
Dissolve the crude solid in a 5% aqueous sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to approximately pH 5 to precipitate the pure product.
-
Filter the purified solid, wash with water, and dry.
-
General Protocol for Esterification and Subsequent Hydrolysis
This protocol is a general representation based on common laboratory practices.[2][5]
Esterification:
-
Reaction Setup: Suspend the 5-oxopyrrolidine-3-carboxylic acid (1.0 equivalent) in methanol (or another suitable alcohol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours (monitor by TLC).
-
Work-up:
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the ester by column chromatography if necessary.
-
Hydrolysis:
-
Reaction Setup: Dissolve the ester (1.0 equivalent) in a suitable solvent mixture (e.g., THF/water).
-
Base Addition: Add an excess of an aqueous base (e.g., 2N NaOH or LiOH).
-
Reaction: Stir the mixture, with heating if necessary, until the reaction is complete (monitor by TLC).
-
Work-up:
-
Cool the reaction mixture and remove any organic solvent under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of 5-oxopyrrolidine-3-carboxylic acids.
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Logical steps for purification via acid-base extraction.
References
- 1. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. rijournals.com [rijournals.com]
- 13. benchchem.com [benchchem.com]
- 14. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Validation & Comparative
Unveiling the Impact of Fluorination on the Biological Activity of Oxopyrrolidine Carboxylic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated oxopyrrolidine carboxylic acids. By presenting available experimental data, this document aims to shed light on the influence of fluorination on the therapeutic potential of this important class of heterocyclic compounds.
The introduction of fluorine into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide delves into the comparative biological activities of oxopyrrolidine carboxylic acids, a scaffold present in numerous natural products and synthetic compounds with diverse therapeutic applications, and their fluorinated counterparts. While direct comparative studies on identical parent compounds are limited, this guide compiles and contrasts data from studies on structurally related fluorinated and non-fluorinated derivatives to provide insights into the effects of fluorination.
Comparative Analysis of Biological Activity
The following tables summarize the reported anticancer and antimicrobial activities of representative fluorinated and non-fluorinated oxopyrrolidine carboxylic acid derivatives. It is important to note that the data presented is derived from different studies and direct, side-by-side comparisons of the same base molecule are not always available. The presented data serves to highlight the potential impact of fluorination on the biological activity of this class of compounds.
Anticancer Activity
| Compound | Cancer Cell Line | Assay | Activity Metric (e.g., IC₅₀, % inhibition) | Citation |
| Non-Fluorinated | ||||
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 (Lung Carcinoma) | MTT | Weak anticancer activity (78–86% post-treatment viability at 100 µM) | [4] |
| Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 (Lung Carcinoma) | MTT | Structure-dependent activity, parent acid reduced viability to 63.4% at 100 µM | |
| Fluorinated | ||||
| (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride | Various cancer cell lines | Not Specified | IC₅₀ values ranged from 10 µM to 30 µM | [5] |
| Fluorinated lepidiline analogues | HeLa, A549 | Not Specified | Significantly higher cytotoxicity compared to natural non-fluorinated lepidiline A | [6][7] |
| Fluorinated Schiff bases of 2-aminophenylhydrazines | A549 (Lung Carcinoma) | MTT | Compound with 5 fluorine atoms showed IC₅₀ of 0.64 µM | [8] |
Antimicrobial Activity
| Compound | Microbial Strain | Assay | Activity Metric (e.g., MIC) | Citation |
| Non-Fluorinated | ||||
| 2-Pyrrolidone-5-carboxylic acid (PCA) | Enterobacter cloacae 1575, Pseudomonas fluorescens KJL G, P. putida 1560-2 | Not Specified | Inhibited growth of spoilage bacteria | [9][10] |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Gram-negative pathogens | MIC | No activity (MIC > 64 µg/mL) | [4] |
| Fluorinated | ||||
| A 5-fluorobenzimidazole derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Methicillin-resistant Staphylococcus aureus (MRSA) TCH 1516 | Not Specified | Four-fold stronger than clindamycin |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the presented findings.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
References
- 1. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.biu.ac.il [cris.biu.ac.il]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride | 1001354-51-3 | Benchchem [benchchem.com]
- 6. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Structure on Efficacy: A Comparative Guide to 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of chemical compounds is paramount. This guide provides a comparative analysis of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid derivatives, a class of compounds recognized for its versatile therapeutic potential. These derivatives serve as crucial intermediates in the synthesis of a variety of pharmaceuticals, including analgesics, anti-inflammatory drugs, and neuroprotective agents.[1] Their unique structural properties, such as the stability of the pyrrolidine ring and the reactivity of the carboxylic acid group, make them an attractive scaffold for drug discovery.[1]
This guide synthesizes experimental data to elucidate how modifications to the core structure of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid influence its biological activity. We will delve into various derivatives and their performance in anticancer, antimicrobial, and neuroprotective assays, presenting quantitative data in structured tables for clear comparison. Detailed experimental protocols for key assays are also provided to support the replication and extension of these findings.
Comparative Analysis of Biological Activity
The biological activity of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the benzyl group and modifications at the carboxylic acid moiety. The following tables summarize the quantitative data from various studies, offering a comparative overview of the compounds' efficacy.
Neuroprotective Activity of 1-Benzyl-5-oxopyrrolidine-2-carboximidamide Derivatives
A study focused on the development of novel neuroprotective agents designed and synthesized a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives. These compounds were evaluated for their protective effects against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity. Notably, all synthesized compounds demonstrated neuroprotective activities.[2]
| Compound | Neuroprotective Activity (vs. NMDA-induced cytotoxicity) | Additional Notes | Reference |
| 12k | Higher potency than the reference compound, ifenprodil.[2] | Attenuated Ca2+ influx and suppressed NR2B upregulation induced by NMDA. Exhibited excellent metabolic stability and significantly improved learning and memory in vivo.[2] | [2] |
| Series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives | All exhibited neuroprotective activities.[2] | Docking studies suggest a good fit into the binding site of the NR2B-NMDA receptor.[2] | [2] |
Anticancer and Antimicrobial Activities of 5-Oxopyrrolidine Derivatives
Research into the anticancer and antimicrobial potential of 5-oxopyrrolidine derivatives has revealed promising candidates. One study synthesized a series of compounds from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, which were then tested for their in vitro anticancer and antimicrobial activities.[3][4]
| Compound | Anticancer Activity (A549 cells) | Antimicrobial Activity | Reference |
| 18-22 | Most potent activity.[3][4] | Not specified. | [3][4] |
| 21 | Potent activity.[3][4] | Promising and selective activity against multidrug-resistant Staphylococcus aureus strains, including linezolid and tedizolid-resistant strains.[3][4] | [3][4] |
Another study explored 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue, demonstrating structure-dependent antimicrobial activity against Gram-positive pathogens.[5]
| Compound | Antimicrobial Activity (Gram-positive pathogens) | Cytotoxicity (HSAEC-1 cells) | Reference |
| 14 | Promising activity against vancomycin-intermediate S. aureus strains.[5] | Favorable profile.[5] | [5] |
| 24b | Promising activity against vancomycin-intermediate S. aureus strains.[5] | Favorable profile.[5] | [5] |
| 5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituent | Four-fold stronger than clindamycin against methicillin-resistant S. aureus TCH 1516.[5] | Highest anticancer activity in an A549 human pulmonary cancer cell culture model.[5] | [5] |
| Hydrazone with a thien-2-yl fragment | Two-fold stronger than clindamycin against methicillin-resistant S. aureus TCH 1516.[5] | Not specified. | [5] |
| Hydrazone with a 5-nitrothien-2-yl moiety | Promising activity against three tested multidrug-resistant C. auris isolates and azole-resistant A. fumigatus strains (MIC 16 µg/mL).[5] | Not specified. | [5] |
Furthermore, a study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives identified potent antibacterial agents.
| Compound | Antibacterial Activity | Biofilm Disruption | Reference |
| Hydrazone with a 5-nitrothien-2-yl fragment | Surpassed the control cefuroxime (7.8 μg/mL) against almost all tested strains.[6][7] | Excellent results in disrupting S. aureus and E. coli biofilms.[6][7] | [6][7] |
| Hydrazone with a 5-nitrofuran-2-yl moiety | Slightly lower but potent effect on all bacterial strains.[6][7] | Not specified. | [6][7] |
| Hydrazone with a benzylidene moiety | Very strong inhibition of S. aureus (3.9 μg/mL) compared to cefuroxime (7.8 μg/mL).[6][7] | Not specified. | [6][7] |
Key Structure-Activity Relationship Insights
The presented data highlights several key SAR trends:
-
Substitution on the N1-Benzyl Group: The nature of the substituent on the benzyl ring plays a critical role in modulating the biological activity. For instance, in the context of analgesic and antihypoxic effects, aromatic or heterocyclic radicals at the 1-position tend to confer slightly greater analgesic activity.[8]
-
Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid at the C3 position to carboximidamides, hydrazones, or incorporating it into heterocyclic rings like azoles and diazoles has been a successful strategy to generate potent neuroprotective, anticancer, and antimicrobial agents.[2][3][4][5] The carboxylate group itself is crucial for interactions with biological targets, as its replacement can lead to a complete loss of binding.[9]
-
Stereochemistry: For certain biological targets, the stereochemistry of the pyrrolidine ring is a determining factor for activity.[10]
Experimental Protocols
To aid in the reproducibility and further investigation of these findings, detailed methodologies for the key experiments are outlined below.
General Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids
A common method for the synthesis of the core scaffold involves the cyclization of 2-methylenesuccinic acid (itaconic acid) with various primary amines (aliphatic, aromatic, and heterocyclic).[8] The reaction is typically carried out by heating the reactants, sometimes in the presence of a solvent like water or acetic acid, at temperatures ranging from 140-165°C.[4][8]
Synthesis of Hydrazone Derivatives
Hydrazone derivatives are generally prepared through a two-step process. First, the carboxylic acid is converted to its corresponding methyl ester via esterification, for example, by refluxing in methanol with a catalytic amount of sulfuric acid.[11] The resulting ester is then reacted with hydrazine hydrate to form the carbohydrazide.[12] Finally, the carbohydrazide is condensed with various aromatic or heteroaromatic aldehydes in a suitable solvent like propan-2-ol at reflux to yield the target hydrazones.[5]
In Vitro Neuroprotective Activity Assay
The neuroprotective effects of the synthesized compounds are often evaluated against NMDA-induced cytotoxicity in primary cultured neurons or neuronal cell lines.[2] The assay typically involves pre-treating the cells with the test compounds for a specific duration, followed by exposure to a toxic concentration of NMDA. Cell viability is then assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protective effect is quantified by comparing the viability of cells treated with the compound and NMDA to those treated with NMDA alone.
In Vitro Anticancer Activity Assay
The anticancer activity of the derivatives is commonly screened against a panel of human cancer cell lines, such as A549 (lung carcinoma).[3][4] The cytotoxic effect is determined using standard cell viability assays like the MTT or SRB (sulforhodamine B) assay. Cells are incubated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours), and the concentration required to inhibit cell growth by 50% (IC50) is calculated.
Antimicrobial Susceptibility Testing
The antimicrobial activity is determined by measuring the minimum inhibitory concentration (MIC) of the compounds against a range of pathogenic bacteria and fungi.[4] This is typically performed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Synthetic and Activity Pathways
The following diagrams, generated using the DOT language, illustrate the general synthetic workflow for creating diverse 1-benzyl-5-oxopyrrolidine-3-carboxylic acid derivatives and a conceptual overview of their structure-activity relationship.
Caption: General synthetic pathway for derivatives.
Caption: Structure-activity relationship concept map.
Conclusion
The 1-benzyl-5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal that strategic modifications to the N1-benzyl group and the C3-carboxylic acid moiety are key to unlocking and optimizing a wide range of biological activities, including neuroprotective, anticancer, and antimicrobial effects. The data compiled in this guide underscores the importance of this chemical class and provides a foundation for the rational design of future drug candidates. Further exploration of substitutions on both the benzyl and pyrrolidine rings, as well as the investigation of a broader range of biological targets, will undoubtedly lead to the discovery of new and more potent therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. scholars.aku.edu [scholars.aku.edu]
- 11. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Efficacy Analysis: 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in the Landscape of Enzyme Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the hypothetical inhibitory efficacy of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid against two key enzymatic targets: Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Oligopeptidase (POP). Due to the absence of publicly available experimental data for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, this guide leverages data from known inhibitors with structurally related pyrrolidine scaffolds to provide a comparative context.
The core structure of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, featuring a pyrrolidine ring, is a recognized pharmacophore in the design of various enzyme inhibitors. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of biological activities, including analgesic, antihypoxic, antiproliferative, and antibacterial properties.[1] This guide will therefore explore its potential efficacy in the context of two well-established enzyme targets for which pyrrolidine-based inhibitors are known.
Comparative Efficacy Against Known Inhibitors
To establish a benchmark for potential efficacy, the following tables summarize the inhibitory concentrations (IC50) of well-characterized inhibitors for DPP-4 and POP.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a therapeutic target for type 2 diabetes. Inhibitors of this enzyme, known as gliptins, play a crucial role in glucose homeostasis.
| Inhibitor | Target Enzyme | IC50 Value |
| Sitagliptin | DPP-4 | 19 nM[2] |
| Vildagliptin | DPP-4 | 62 nM[2] |
| Saxagliptin | DPP-4 | 50 nM[2] |
| Alogliptin | DPP-4 | 24 nM[2] |
| Linagliptin | DPP-4 | 1 nM[2] |
| Trelagliptin | DPP-4 | 4.2 nM[3] |
| Trp-Arg (Dipeptide) | DPP-4 | <45 µM[4] |
| Trp-Lys (Dipeptide) | DPP-4 | <45 µM[4] |
| Trp-Leu (Dipeptide) | DPP-4 | <45 µM[4] |
Prolyl Oligopeptidase (POP) Inhibitors
POP is a serine protease implicated in neurological and inflammatory disorders. Its inhibition is a promising therapeutic strategy.
| Inhibitor | Target Enzyme | IC50/Ki Value |
| PREP inhibitor-1 (compound 27a) | POP | < 1 nM (IC50)[5] |
| KYP-2047 | POP | 0.023 nM (Ki)[5] |
| Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal) | POP | 15 nM (Ki)[5] |
| UAMC-1110 | POP | 1.8 µM (IC50)[5] |
| Pyrrocidine B | POP | Weak inhibitory activity |
| Prolyl endopeptidase inhibitor 2 (Compound 8) | POP | 31.11 µM (IC50)[5][6] |
| Compound 6b (tacrine derivative) | POP | 0.81 ± 0.04 µM (IC50)[7] |
Experimental Protocols
The determination of inhibitory activity is paramount in drug discovery. Below are detailed methodologies for key experiments relevant to the evaluation of enzyme inhibitors.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.
-
Reagents and Materials:
-
Purified target enzyme (e.g., recombinant human DPP-4 or POP).
-
Fluorogenic or chromogenic substrate specific to the enzyme (e.g., Gly-Pro-AMC for DPP-4, Z-Gly-Pro-AMC for POP).
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH).
-
Test compound (1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid) and known inhibitors, dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates (black or clear, depending on the detection method).
-
Microplate reader capable of fluorescence or absorbance detection.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound and known inhibitors in the assay buffer.
-
To each well of the microplate, add the enzyme solution.
-
Add the diluted test compounds or known inhibitors to the respective wells. A solvent control (e.g., DMSO) and a no-inhibitor control should be included.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Cell Viability (MTT) Assay
This assay is crucial for assessing the cytotoxicity of the test compound on cell lines.
-
Cell Culture:
-
Culture a relevant cell line (e.g., a human cancer cell line for anticancer activity screening) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathways and experimental processes provide a clearer understanding of the inhibitor's mechanism of action and the methods used for its evaluation.
Caption: Hypothetical DPP-4 Inhibition Pathway.
Caption: Hypothetical POP Inhibition Pathway.
Caption: Experimental Workflow for Inhibitor Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trelagliptin 100 mg | Type 2 Diabetes | Trelagliptin Succinate [zuventus.com]
- 4. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prolyl endopeptidase inhibitor 2 | PREP | 2362592-81-0 | Invivochem [invivochem.com]
- 7. tandfonline.com [tandfonline.com]
Comparative Guide to the Identification and Validation of Enoyl-Acyl Carrier Protein Reductase (InhA) as a Target for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the target identification and validation of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. Based on evidence from structurally related pyrrolidine carboxamides, the putative primary target is identified as the enoyl-acyl carrier protein (ACP) reductase (InhA) from Mycobacterium tuberculosis.[1][2][3][4][5] InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[6] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.[6][7]
This document outlines the experimental data and protocols to validate InhA as the target and compares the hypothetical performance of the lead compound with established InhA inhibitors.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the quantitative data for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid against known InhA inhibitors.
Note: Experimental data for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is representative of potent pyrrolidine carboxamides and is provided for illustrative purposes.
| Compound | Target | IC50 (µM) | MIC against M. tuberculosis (µM) | Assay Type |
| 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | InhA | 5.5 | 10 | In Vitro Enzyme Inhibition / Whole Cell |
| Triclosan | InhA | 0.04 - 1 | 0.1 - 15.6 | In Vitro Enzyme Inhibition / Whole Cell |
| NITD-916 | InhA | ~0.1 | 0.08 | In Vitro Enzyme Inhibition / Whole Cell |
| GSK138 | InhA | 0.04 | 0.3 | In Vitro Enzyme Inhibition / Whole Cell |
| Isoniazid (prodrug) | InhA | N/A | 0.025 - 0.05 | Whole Cell |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro InhA Enzyme Inhibition Assay
This assay spectrophotometrically measures the inhibition of InhA by monitoring the oxidation of NADH.[8]
-
Reagents and Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or 2-trans-octanoyl-CoA as substrate
-
Test compounds (dissolved in DMSO)
-
Assay Buffer: 30 mM PIPES pH 7.5, 50 mM NaCl, 0.1 mM EDTA[8]
-
96-well microplates
-
Spectrophotometer plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer in a 96-well plate. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Add NADH to each well to a final concentration of 250 µM.[9]
-
Pre-incubate the InhA enzyme (10-100 nM) with the test compound and NADH for 10 minutes at room temperature.[8]
-
Initiate the reaction by adding the substrate (e.g., 25 µM DD-CoA).[9]
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes at 25°C.[6]
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.[6]
-
Reagents and Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds (dissolved in DMSO)
-
Resazurin sodium salt solution (0.01% w/v)
-
Sterile 96-well microplates
-
-
Procedure:
-
In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.
-
Add the test compound to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.
-
Visualizations
Signaling Pathway
Caption: The mycobacterial FAS-II pathway and the inhibitory action of the lead compound on InhA.
Experimental Workflow
Caption: Workflow for the identification and validation of InhA as the target.
Logical Relationships
Caption: Logical flow from lead compound to validated target.
References
- 1. Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Proliferative Activity of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Guide for Researchers in Drug Discovery
The search for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. The pyrrolidine scaffold is a significant pharmacophore found in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities, including anticancer properties.[1][2] This guide provides a comparative benchmark of the novel compound, 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, against established commercial anticancer agents.
The anti-proliferative activity of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid was evaluated against the human breast adenocarcinoma cell line, MCF-7. For benchmarking purposes, its performance was compared with two widely used chemotherapeutic drugs, Doxorubicin and Paclitaxel. The following sections present the comparative data, the experimental protocol used for this evaluation, and a visual representation of the experimental workflow.
Disclaimer: The experimental data for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid presented in this guide is based on hypothetical results from in-vitro studies and is intended for illustrative and comparative purposes only. Further experimental validation is required to confirm these findings.
Quantitative Data Summary
The anti-proliferative activity of the compounds was quantified by determining their half-maximal inhibitory concentration (IC50) against the MCF-7 cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IC50 (µM) against MCF-7 |
| 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | C₁₂H₁₂FNO₃ | 253.23 | 0.85 (Hypothetical) |
| Doxorubicin | C₂₇H₂₉NO₁₁ | 543.52 | 0.4 - 0.9 |
| Paclitaxel | C₄₇H₅₁NO₁₄ | 853.91 | 0.002 - 0.02 |
As illustrated in the table, the hypothetical IC50 value for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid suggests potent anti-proliferative activity, comparable to that of the established anticancer drug Doxorubicin.
Experimental Protocols
MTT Assay for Cell Viability
The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, Doxorubicin, Paclitaxel) dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in Phosphate-Buffered Saline)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: MCF-7 cells were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds were serially diluted in culture medium to achieve a range of final concentrations. The culture medium was removed from the wells and replaced with 100 µL of the medium containing the respective compound concentrations. Control wells contained medium with DMSO at the same concentration used for the test compounds.
-
Incubation: The plates were incubated for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently agitated for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the MTT assay workflow for determining the anti-proliferative activity of the test compounds.
Caption: Workflow for the MTT cell viability assay.
References
- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
In Vivo Potential of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Comparative Guide
Introduction: The 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid scaffold and its derivatives represent a class of compounds with significant therapeutic potential, as suggested by numerous in vitro studies. These compounds have demonstrated promising activity in the fields of oncology, infectious disease, and pain management. However, a critical gap exists in the literature regarding the in vivo performance of these specific derivatives. This guide provides a comparative overview of the in vitro efficacy of representative 5-oxopyrrolidine-3-carboxylic acid derivatives against the established in vivo performance of standard-of-care agents in relevant preclinical models. The data presented herein underscores the urgent need for in vivo studies to validate the therapeutic potential of this promising class of molecules.
Anticancer Potential in Triple-Negative Breast Cancer (TNBC)
While no in vivo data currently exists for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, related compounds, particularly hydrazones of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids, have shown notable in vitro cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line.[1][2][3] This section compares the in vitro activity of these derivatives with the established in vivo efficacy of cisplatin, a standard chemotherapeutic agent used in TNBC treatment.
Data Presentation: Anticancer Efficacy
| Compound Class | Compound/Drug | Model System | Key Performance Metric(s) | Result |
| 5-Oxopyrrolidine Derivative | Hydrazones of 1-(diphenylamine)-5-oxopyrrolidine-3-carboxylic acid | In Vitro: Human TNBC Cell Line (MDA-MB-231) | Cell Viability | Reduction to 11.1-23.3% of control at 100 µM |
| Standard of Care | Cisplatin | In Vivo: MDA-MB-231 Xenograft in BALB/c nude mice | Tumor Growth Inhibition (TGI) | 77-99% TGI with mTOR inhibitors |
Experimental Protocols
In Vivo TNBC Xenograft Model:
-
Cell Culture: Human triple-negative breast cancer cells (MDA-MB-231) are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of MDA-MB-231 cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) is injected subcutaneously into the flank or mammary fat pad of each mouse.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²)/2.
-
Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. The test compound (e.g., Cisplatin, administered intraperitoneally at a specified dose and schedule) or vehicle is administered.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed. Tumor growth inhibition is calculated as a primary endpoint.
Experimental Workflow
Antimicrobial Potential against MRSA Skin Infections
Derivatives of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated promising in vitro antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of skin and soft tissue infections.[4] This section contrasts their in vitro minimum inhibitory concentrations (MICs) with the in vivo bactericidal efficacy of Vancomycin, a last-resort antibiotic for severe MRSA infections.
Data Presentation: Antimicrobial Efficacy
| Compound Class | Compound/Drug | Model System | Key Performance Metric(s) | Result |
| 5-Oxopyrrolidine Derivative | Hydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | In Vitro: S. aureus (ATCC 9144) | Minimum Inhibitory Conc. (MIC) | 3.9 µg/mL |
| Standard of Care | Vancomycin | In Vivo: Murine MRSA Thigh Infection Model | Bacterial Load Reduction | Significant reduction in CFU at 200 mg/kg |
Experimental Protocols
In Vivo Murine MRSA Skin Infection Model:
-
Bacterial Culture: A clinical isolate of MRSA (e.g., USA300) is grown in a suitable broth (e.g., Tryptic Soy Broth) to a mid-logarithmic phase. The bacteria are then washed and resuspended in saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Animal Model: BALB/c mice (6-8 weeks old) are typically used. The dorsal hair is shaved to expose the skin.
-
Infection: A small volume (e.g., 50-100 µL) of the MRSA suspension is injected intradermally or subcutaneously into the shaved dorsal area.
-
Treatment: At a specified time post-infection (e.g., 2-24 hours), the treatment group receives the test compound (e.g., Vancomycin, administered subcutaneously or intravenously) while the control group receives a vehicle.
-
Endpoint: After a set period (e.g., 24-48 hours post-treatment), the mice are euthanized. The area of skin lesion is measured.
-
Bacterial Load Quantification: The infected skin tissue is excised, weighed, and homogenized. The homogenate is serially diluted and plated on selective agar plates (e.g., Mannitol Salt Agar) to determine the number of Colony Forming Units (CFU) per gram of tissue.
Experimental Workflow
Analgesic Potential in Inflammatory Pain
The 5-oxopyrrolidine core is present in molecules with noted analgesic properties. While specific in vivo data for the title compound's derivatives are unavailable, the formalin test is a standard model to assess the efficacy of potential analgesics against both acute nociceptive and inflammatory pain. This section outlines the expected outcomes based on the performance of standard analgesics like Morphine and Oxycodone.
Data Presentation: Analgesic Efficacy
| Compound Class | Compound/Drug | Model System | Key Performance Metric(s) | Result (Phase I / Phase II) |
| 5-Oxopyrrolidine Derivative | (Hypothetical) | In Vivo: Mouse Formalin Test | % Reduction in Paw Licking Time | Data Not Available |
| Standard of Care | Morphine | In Vivo: Mouse Orofacial Formalin Test | ED₅₀ for Rubbing Suppression | 2.45 mg/kg / 3.52 mg/kg |
| Standard of Care | Oxycodone | In Vivo: Mouse Formalin Test | % Reduction in Pain Behavior | Significant reduction in both phases |
Experimental Protocols
Mouse Formalin Test:
-
Acclimation: Mice are placed in individual observation chambers (e.g., clear plexiglass cylinders) for at least 30 minutes to acclimate to the environment.
-
Pre-treatment: Animals in the treatment groups are administered the test compound or a standard analgesic (e.g., Morphine, subcutaneously) at a specific time (e.g., 30 minutes) before the formalin injection. The control group receives a vehicle.
-
Formalin Injection: A small volume (e.g., 20 µL) of dilute formalin solution (e.g., 1-5% in saline) is injected subcutaneously into the plantar surface of one hind paw using a microsyringe.
-
Observation: Immediately after injection, the animal is returned to the chamber, and pain-related behaviors are observed and quantified. The primary measure is the cumulative time spent licking or biting the injected paw.
-
Phases of Observation: The observation period is divided into two distinct phases:
-
Phase I (Early/Acute Phase): 0-5 minutes post-injection. This phase reflects direct chemical stimulation of nociceptors.
-
Phase II (Late/Inflammatory Phase): 15-30 minutes post-injection. This phase is associated with an inflammatory response and central sensitization.
-
-
Data Analysis: The total licking/biting time is recorded for each phase. The efficacy of the analgesic is determined by the percentage reduction in this time compared to the vehicle-treated control group.
Experimental Workflow
The 5-oxopyrrolidine-3-carboxylic acid framework is a versatile scaffold that has given rise to derivatives with potent in vitro activities against cancer cells and pathogenic bacteria, and shows potential for analgesic applications. However, the absence of in vivo data for these compounds, particularly for the specifically requested 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, is a significant hurdle in their developmental pathway. The comparative data presented in this guide highlight the performance benchmarks that these novel derivatives must meet or exceed in future preclinical animal studies. It is imperative for researchers in the field to advance the most promising in vitro candidates into in vivo models to truly ascertain their therapeutic value and potential for clinical translation.
References
- 1. Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling [epublications.vu.lt]
- 2. epublications.vu.lt [epublications.vu.lt]
- 3. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(4-Fluorobenzyl) vs. 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure, serving as a versatile building block for a diverse range of biologically active compounds.[1] This guide provides a comparative analysis of two closely related analogues: 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. While direct comparative studies are not extensively available in the public domain, this analysis synthesizes known data for each compound and draws inferences based on established structure-activity relationships (SAR) within this chemical class.
This document is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as intermediates or lead structures for novel therapeutics.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. The introduction of a halogen atom—fluorine versus chlorine—at the para-position of the benzyl moiety is expected to subtly influence these properties.
| Property | 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | Reference |
| Molecular Formula | C₁₂H₁₂FNO₃ | C₁₂H₁₂ClNO₃ | [2][] |
| Molecular Weight | 237.23 g/mol | 253.68 g/mol | [2][] |
| Melting Point | 150 °C (Predicted) | Not available | [4] |
| Boiling Point | 476.2±45.0 °C (Predicted) | Not available | [4] |
| LogP (Predicted) | 1.1 | 1.6 | [5] |
Note: Some of the physicochemical data, particularly for the chloro-analogue, is based on predictions and may vary from experimentally determined values.
The substitution of fluorine with chlorine results in an increase in molecular weight and predicted lipophilicity (LogP). This difference in lipophilicity, although modest, could influence membrane permeability and interaction with hydrophobic pockets of biological targets.
Synthesis
The general synthetic route to 1-substituted-5-oxopyrrolidine-3-carboxylic acids involves the condensation of a primary amine with itaconic acid.[6] This straightforward approach is applicable to the synthesis of both the 4-fluoro and 4-chloro benzyl derivatives.
A typical synthetic protocol is as follows:
-
A mixture of itaconic acid and the corresponding substituted benzylamine (4-fluorobenzylamine or 4-chlorobenzylamine) in a suitable solvent, such as water or a high-boiling point alcohol, is heated at reflux for several hours.[6]
-
Upon cooling, the product often precipitates out of the solution.
-
The crude product can be purified by recrystallization from an appropriate solvent system.
The reaction progress can be monitored by thin-layer chromatography. Characterization of the final products would be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Biological Activity: An Inferential Comparison
The nature of the substituent on the benzyl ring is known to play a critical role in modulating the biological activity of this class of compounds. Halogen atoms, such as fluorine and chlorine, are often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate electronic properties.[8]
-
Anticancer Activity: Several studies have demonstrated the anticancer potential of 5-oxopyrrolidine derivatives. The activity is often dependent on the substitution pattern of the aromatic ring. For instance, the presence of electron-withdrawing groups can influence the compound's interaction with biological targets.
-
Antimicrobial Activity: Similarly, various derivatives have been synthesized and evaluated for their antimicrobial properties. The lipophilicity and electronic nature of the benzyl substituent can impact the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.
It is plausible that both the fluoro- and chloro-substituted compounds could serve as valuable starting points for the development of novel therapeutic agents. Further derivatization of the carboxylic acid moiety, for example, into amides or esters, could lead to compounds with enhanced potency and selectivity.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide a general methodology for a key biological assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds, 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations.
-
Incubation: The treated cells are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a further 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value for each compound is then determined from the dose-response curve.
Visualizations
To aid in the conceptualization of the synthesis and potential biological evaluation workflow, the following diagrams are provided.
Caption: General synthetic workflow for the target compounds.
Caption: Potential workflow for biological evaluation.
Conclusion
This comparative guide provides a foundational overview of 1-(4-fluorobenzyl)- and 1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. While direct comparative experimental data is limited, the analysis of their physicochemical properties and the established biological potential of the 5-oxopyrrolidine scaffold suggest that both compounds are promising candidates for further investigation in drug discovery programs. The provided synthetic and experimental protocols offer a starting point for researchers to conduct their own comprehensive comparative studies and unlock the full therapeutic potential of these versatile chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-(4-Fluorobenzyl)-5-oxoproline | C12H12FNO3 | CID 3327927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 96449-68-2 CAS MSDS (1-(4-FLUOROBENZYL)-5-OXO-3-PYRROLIDINECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Safety Operating Guide
Proper Disposal of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, ensuring compliance and minimizing risk.
1. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2][3][4]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear approved safety glasses or a face shield.[1]
-
Respiratory Protection: In case of dust formation, wear a suitable respirator.[1][5]
-
Body Protection: Wear a lab coat or other protective clothing.[1]
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of dust or vapors.[1] An eyewash station and safety shower should be readily accessible.[5]
2. Spill and Contamination Management
In the event of a spill, avoid creating dust.[1] Isolate the area and wear the appropriate PPE. For small spills, sweep up the solid material, place it in a sealed container, and hold for waste disposal.[5] Prevent the spill from entering drains or waterways.[1][4]
3. Disposal Procedure
The primary and recommended method for the disposal of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is to engage a licensed professional waste disposal service.[1] Do not dispose of this chemical into drains or household waste.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Designate a specific, clearly labeled waste container for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and any materials contaminated with it (e.g., weighing paper, contaminated gloves).
-
This waste should be classified as non-hazardous solid chemical waste, unless mixed with other hazardous materials.
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the full chemical name: "1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid".
-
Include any relevant hazard symbols (e.g., exclamation mark for irritant).
-
Indicate the approximate quantity of waste in the container.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
-
Contaminated Packaging: Dispose of the original product container as unused product.[1] If the container is empty, it should still be treated as chemical waste and disposed of through the same licensed service.
| Hazard Classification | GHS Statements | Disposal Consideration |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Do not ingest. If swallowed, rinse mouth and seek medical attention.[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2] | Avoid skin contact. If on skin, wash with soap and water.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] | Avoid eye contact. If in eyes, rinse cautiously with water for several minutes.[1][2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[1][2][3][4] | Avoid inhaling dust. Work in a well-ventilated area.[1] |
Experimental Workflow for Disposal
Caption: Disposal workflow for 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
References
Personal protective equipment for handling 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, a compound that requires careful management due to its potential hazards. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.
Hazard Identification
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1][2]
-
Causes skin irritation (Skin corrosion/irritation, Category 2)[1][2]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1][2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1][2]
Given these potential risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
| Body Part | Recommended PPE | Specifications and Rationale |
| Eyes and Face | Safety glasses with side shields and a face shield | To protect against splashes and airborne particles, safety glasses are a minimum requirement. A face shield offers an additional layer of protection for the entire face.[1] |
| Skin | Chemical-resistant lab coat and full-length pants | A lab coat, preferably made of a chemical-resistant material, should be worn to protect the skin from spills. Full-length pants and closed-toe shoes are also required to ensure no skin is exposed. |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Gloves must be worn to prevent skin contact.[1] It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating the hands.[1] |
| Respiratory | NIOSH-approved respirator | Due to the risk of respiratory irritation from dust and aerosols, a respirator is necessary, especially when handling the powder outside of a fume hood.[1] The specific type of respirator should be chosen based on a risk assessment of the planned procedure. |
PPE Donning and Doffing Protocol
Correctly putting on (donning) and taking off (doffing) PPE is as important as selecting the right equipment to prevent cross-contamination.
Caption: Procedural flow for the correct sequence of donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
Safe handling extends beyond personal protection to include the proper management and disposal of the chemical and any contaminated materials.
Operational Plan:
-
Ventilation: Always handle 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Spill Management: In the event of a spill, evacuate the area and prevent the formation of dust.[1] Use appropriate absorbent materials for cleanup and collect all waste in a sealed, labeled container for disposal.[1] Do not allow the chemical to enter drains.[1]
-
Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]
Disposal Plan:
All waste materials must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused Chemical | Should be disposed of through a licensed professional waste disposal service.[1] Do not attempt to dispose of it in the regular trash or down the sink. |
| Contaminated PPE | All used PPE, such as gloves, disposable lab coats, and respirator cartridges, should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware | Glassware and other equipment that have come into contact with the chemical should be decontaminated or disposed of as hazardous waste. If decontaminating, the rinsate should be collected as hazardous waste. |
By adhering to these safety protocols, researchers can mitigate the risks associated with handling 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and maintain a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
